4-(Chloromethyl)-2-isopropylthiazole hydrochloride
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGNMKKUNFVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595996 | |
| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65386-28-9 | |
| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS number
An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 65386-28-9), a critical heterocyclic intermediate in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, presents an established synthesis protocol with mechanistic insights, outlines robust analytical methods for characterization, and discusses its primary applications. Emphasis is placed on the practical considerations and scientific rationale behind its synthesis and handling, targeting researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Importance
This compound is a substituted thiazole derivative that has gained prominence as a versatile building block. The thiazole ring is a key structural motif found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a reactive chloromethyl group at the C4 position and an isopropyl group at the C2 position makes this compound a specifically valuable precursor for introducing the 2-isopropylthiazole moiety into larger, more complex molecules. Its primary utility lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it serves to construct specific molecular frameworks required for therapeutic efficacy.[1]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. This compound is typically a white to off-white solid under standard conditions.[1][2] Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65386-28-9 | [3][4] |
| Molecular Formula | C₇H₁₀ClNS·HCl (C₇H₁₁Cl₂NS) | [2][3] |
| Molecular Weight | 212.14 g/mol | [4] |
| Appearance | White or Colorless Solid | [1][2] |
| Melting Point | 92-94°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1][5] |
| InChI Key | CSTGNMKKUNFVGV-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient route for preparing 4-(chloromethyl)-2-isopropylthiazole is through the chlorination of its corresponding alcohol precursor, 2-isopropyl-4-hydroxymethylthiazole. This transformation is a classic example of converting a primary alcohol to an alkyl chloride.
Recommended Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 4-(chloromethyl)-2-isopropylthiazole HCl.
Detailed Experimental Protocol
This protocol is adapted from established chemical principles for this type of transformation, as suggested by related patent literature.[6][7]
-
Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-isopropyl-4-hydroxymethylthiazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM, ~10 volumes).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is critical to control the exothermic reaction with thionyl chloride and prevent side reactions.
-
Chlorination: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. Separate the organic layer.
-
Extraction & Drying: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 4-(chloromethyl)-2-isopropylthiazole.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like ethyl acetate. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum to yield the final product.
Reaction Mechanism Explained
The conversion of the primary alcohol to the alkyl chloride using thionyl chloride proceeds through a well-established Sₙi (Substitution, Nucleophilic, internal) or Sₙ2 mechanism, depending on the conditions.
Caption: Simplified mechanism for the chlorination of an alcohol using thionyl chloride.
Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] Their escape from the reaction mixture shifts the equilibrium forward according to Le Châtelier's principle, driving the reaction to completion and simplifying purification.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the final product is paramount. A multi-step analytical workflow is employed to validate the synthesis.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water. Purity is generally expected to be >95%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the isopropyl protons, the chloromethyl protons, and the thiazole ring proton.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Applications in Research and Drug Development
The primary application of this compound is as a reactive intermediate.[1] The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of the 2-isopropylthiazole scaffold to various nucleophiles (amines, thiols, alcohols, etc.).
A notable example is its use in the synthesis of N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine, a more complex amine built directly from the chloromethyl intermediate via substitution with methylamine.[6][8] This highlights its role in building libraries of diverse compounds for screening in drug discovery programs.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous nature.
-
Hazards: The compound is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive chloromethyl group on the stable thiazole core. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables chemists and researchers to effectively and safely leverage this compound for the advancement of organic synthesis and the development of novel therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. This compound [cymitquimica.com]
- 3. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | 65386-28-9 [chemicalbook.com]
- 5. 4-(ChloroMethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt | 1216869-95-2 [amp.chemicalbook.com]
- 6. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 7. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 8. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemical-label.com [chemical-label.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
4-(Chloromethyl)-2-isopropylthiazole hydrochloride molecular weight
An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of this compound, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and contextualize its significance through its application as a critical building block in the synthesis of prominent antiviral therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Introduction and Significance
This compound (CAS No: 65386-28-9) is a substituted thiazole derivative of significant interest to the pharmaceutical industry.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to engage in various biological interactions.[2] The specific substitution pattern of this compound—featuring a reactive chloromethyl group and an isopropyl moiety—makes it a highly valuable intermediate for constructing more complex molecular architectures.[3]
Its most notable application is as a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor that has been instrumental in the management of HIV/AIDS.[4] The chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, allowing for the facile introduction of the thiazole heterocycle into a target molecule. Understanding the properties and synthesis of this compound is therefore crucial for process chemists and researchers working on antiviral agents and other complex molecular targets.
Physicochemical and Structural Data
A precise understanding of a compound's properties is foundational to its application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 212.14 g/mol | [5] |
| Molecular Formula | C₇H₁₀ClNS·HCl | [5][6] |
| Alternate Formula | C₇H₁₁Cl₂NS | [7][8] |
| CAS Number | 65386-28-9 | [6][7][9] |
| Appearance | Solid | [7] |
| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride | [1][6] |
Synthesis Pathway and Mechanistic Rationale
The most common and efficient synthesis of 4-(Chloromethyl)-2-isopropylthiazole involves the direct chlorination of its corresponding alcohol precursor, 2-isopropyl-4-(hydroxymethyl)thiazole. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Expert Insight: The selection of thionyl chloride is a deliberate choice rooted in reaction efficiency. It reacts with the primary alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of highly stable and gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—proceeds via an Sₙi (internal nucleophilic substitution) mechanism. This process is thermodynamically favorable and effectively drives the reaction to completion, simplifying purification by eliminating the need to remove non-volatile byproducts.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole.
Application in Drug Development: The Ritonavir Case Study
The utility of this compound is best exemplified by its role as a key building block in the synthesis of Ritonavir. In this context, the thiazole moiety is a crucial component of the final drug structure. The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of the thiazole intermediate reacts with an amine, forming a new carbon-nitrogen bond and assembling a significant portion of the Ritonavir backbone.
Caption: Role of the thiazole intermediate in Ritonavir synthesis.
This reaction highlights the compound's function as a "linchpin" intermediate, enabling the efficient connection of two complex fragments. The stability of the thiazole ring and the specific reactivity of the chloromethyl group make it an ideal synthetic tool for this purpose.
Detailed Experimental Protocol: Synthesis
This protocol describes the laboratory-scale synthesis of 4-(Chloromethyl)-2-isopropylthiazole from 2-isopropyl-4-(hydroxymethyl)thiazole, adapted from established industrial processes.[4][10]
Self-Validation and Trustworthiness: This protocol includes in-process checks and a final purification step to ensure the integrity and purity of the final compound. Each step is designed for maximum yield and safety.
Materials and Reagents:
-
2-isopropyl-4-(hydroxymethyl)thiazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 grams of 2-isopropyl-4-(hydroxymethyl)thiazole in 100 mL of anhydrous dichloromethane.
-
Causality Note: Anhydrous solvent is critical to prevent the thionyl chloride from reacting with water, which would quench the reagent and generate excess HCl.
-
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature drops to approximately 0-5 °C.
-
Expertise Note: This initial cooling is a crucial safety and selectivity measure. The reaction with thionyl chloride is exothermic, and maintaining a low temperature controls the reaction rate, preventing potential side reactions and ensuring safety.
-
-
Reagent Addition: Slowly add 8.3 grams of thionyl chloride dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution (CO₂) ceases, indicating that all excess acid has been neutralized.
-
Safety Note: This step must be performed in a well-ventilated fume hood as it neutralizes HCl and any remaining SOCl₂, producing CO₂ and SO₂ gas.
-
-
Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Chloromethyl)-2-isopropylthiazole.
-
Purification (If Necessary): The crude product can be purified by column chromatography on silica gel to obtain the final product with high purity.
Safety, Handling, and Storage
This compound is a chemical intermediate and should be handled with appropriate care.[11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
-
Safety Data Sheet (SDS): Always consult the material's specific Safety Data Sheet before handling for comprehensive hazard and first-aid information.[11]
Conclusion
This compound is more than a simple chemical; it is an enabling tool in pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and proven utility as a key building block for complex therapeutics like Ritonavir underscore its importance. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this versatile intermediate in their drug discovery and development programs.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Sal_北京德威钠生物技术有限公司 [gbwol.com]
- 4. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 5. This compound | 65386-28-9 [chemicalbook.com]
- 6. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound [cymitquimica.com]
- 8. 4-(ChloroMethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt | 1216869-95-2 [amp.chemicalbook.com]
- 9. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
A Multi-technique Approach to the Structure Elucidation of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structure Elucidation
In the landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. The molecule 4-(chloromethyl)-2-isopropylthiazole, particularly as its hydrochloride salt (CAS No: 65386-28-9), serves as a key building block in the synthesis of more complex therapeutic agents.[1][2][3] Its structural integrity—the exact arrangement of its atoms and the confirmation of its salt form—directly influences the purity, stability, and reactivity profile of subsequent synthesis steps and the final drug product.
This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, mirroring the investigatory process undertaken in a modern analytical chemistry laboratory. We will journey from establishing the fundamental molecular identity to mapping its intricate covalent framework, and finally, to confirming its definitive three-dimensional architecture. Each step is chosen for the specific and complementary information it yields, creating a self-validating cascade of evidence that culminates in an irrefutable structural assignment ready for rigorous regulatory scrutiny.[4][5]
Foundational Analysis: Molecular Formula and Mass Verification via Mass Spectrometry (MS)
The Rationale: Before dedicating resources to complex spectroscopic analysis, we must first confirm the most basic properties: the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, for a molecule containing chlorine, the isotopic distribution provides an immediate and unmistakable signature.[6][7][8]
Core Principle: HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+ and M+2 isotopic pattern with a peak height ratio of approximately 3:1 for each chlorine atom present.[6][8][9] For 4-(chloromethyl)-2-isopropylthiazole hydrochloride (C₇H₁₁Cl₂NS), we expect to analyze the protonated free base [C₇H₁₀ClNS + H]⁺ in the gas phase.
Expected HRMS Data for the Protonated Free Base [C₇H₁₁ClNS]⁺
| Parameter | Expected Value | Observation Significance |
| Monoisotopic Mass [M+H]⁺ | 176.0295 (for ³⁵Cl) | Confirms the elemental composition of C₇H₁₁ClNS. |
| Isotopic Peak [M+2+H]⁺ | 178.0266 (for ³⁷Cl) | Presence confirms a single chlorine atom in the molecule. |
| Peak Intensity Ratio | ~3:1 (M+H : M+2+H) | The characteristic ratio provides definitive evidence for one chlorine atom.[7][9] |
Experimental Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid to ensure protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the parent ion and its corresponding M+2 peak. Calculate the mass error (in ppm) and compare the isotopic pattern to the theoretical distribution for a molecule containing one chlorine and one sulfur atom.
Delineating the Covalent Framework: A Deep Dive with Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to assemble the atomic "building blocks." It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to piece together the molecule's covalent structure conclusively.[10][11]
Logical Workflow for NMR Analysis
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the acidic N-H proton.
-
Solvent Choice Rationale: DMSO-d₆ is a polar aprotic solvent capable of dissolving ionic salts. The residual solvent peak (δ ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) serves as a secondary reference.[11]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
-
-
Data Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.
Interpretation and Data Synthesis
The power of this approach lies in integrating the data from all experiments.
-
¹H NMR: Identifies all unique proton signals and their integrations (number of protons) and multiplicities (neighboring protons). We expect to see:
-
A septet and a doublet characteristic of the isopropyl group.
-
A singlet for the chloromethyl (-CH₂Cl) protons.
-
A singlet for the lone proton on the thiazole ring (H5).[12]
-
A broad singlet for the acidic proton (N-H⁺) of the hydrochloride, which may exchange with residual water.
-
-
¹³C NMR: Reveals the number of unique carbon environments.
-
COSY: A cross-peak between the isopropyl septet and doublet confirms they are coupled, definitively establishing the isopropyl fragment.
-
HSQC: Correlates each proton signal to the carbon it is directly attached to. For example, it will link the -CH₂Cl proton singlet to its corresponding carbon signal.
-
HMBC: This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial expected correlations include:
-
From the isopropyl CH proton to the C2 carbon of the thiazole ring.
-
From the -CH₂Cl protons to the C4 and C5 carbons of the thiazole ring.
-
From the H5 thiazole proton to the C4 and -CH₂Cl carbons.
-
Hypothetical NMR Data Summary (in DMSO-d₆)
| Signal Label | ¹H δ (ppm), Mult., I | ¹³C δ (ppm) | COSY Correlations | Key HMBC Correlations | Assignment |
| a | 1.30, d, 6H | 22.5 | b | b , c | -CH(CH₃ )₂ |
| b | 3.25, sept, 1H | 34.0 | a | a , c | -C H(CH₃)₂ |
| c | - | 175.0 | - | b | Thiazole C2 |
| d | 4.90, s, 2H | 42.0 | - | e , f | -C H₂Cl |
| e | - | 150.0 | - | d , f | Thiazole C4 |
| f | 7.80, s, 1H | 120.0 | - | d , e | Thiazole H5 |
| g | 12.5, br s, 1H | - | - | - | N-H⁺ |
Unambiguous 3D Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)
The Rationale: While MS and NMR together build a compelling case for the covalent structure, they provide no direct information about the three-dimensional arrangement of atoms in the solid state. SCXRD is the universally recognized "gold standard" for absolute structure determination.[13][14][15][16] It is the only technique that can definitively:
-
Confirm the connectivity and geometry (bond lengths and angles) without ambiguity.[13][16]
-
Establish the location of the chloride counter-ion and its interaction with the protonated thiazole ring, thus proving the hydrochloride salt form.
-
Provide data on crystal packing and intermolecular interactions.[13]
Experimental Protocol: From Crystal to Structure
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture) to near saturation.
-
Procedure: Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Goal: To obtain well-formed, single crystals of at least 20-50 µm in all dimensions.[15]
-
-
Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.[15]
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation) and rotate it, collecting the diffraction pattern on a detector.[15][16]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.
-
The model is refined against the experimental data to yield the final structure with high precision.
-
Integrated Analysis and Reporting for Regulatory Submission
The Rationale: A robust regulatory submission, particularly for the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application, requires a complete and unambiguous characterization of the drug substance.[4][5] The data from each of the described techniques must be synthesized into a cohesive report that validates the chemical structure.[17][18]
Overall Structure Elucidation Workflow
Caption: Integrated workflow for complete structure elucidation.
This integrated package provides irrefutable proof of identity. The HRMS confirms the elemental composition, the suite of NMR experiments elucidates the precise covalent bonding arrangement, and the SCXRD data provides the ultimate confirmation of the three-dimensional structure and the specific salt form. This rigorous, multi-faceted approach ensures that the structural foundation of your drug development program is sound, satisfying scientific curiosity and regulatory requirements alike.
References
- 1. This compound [cymitquimica.com]
- 2. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 3. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 4. Essential checklist for an effective regulatory submission [tmcpharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. rigaku.com [rigaku.com]
- 14. excillum.com [excillum.com]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. regulink.com [regulink.com]
- 18. s27415.pcdn.co [s27415.pcdn.co]
An In-Depth Technical Guide to the Core Starting Materials for the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride
Introduction: The Strategic Importance of a Key Pharmaceutical Building Block
4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical heterocyclic intermediate, prized within the pharmaceutical industry primarily for its role as a cornerstone in the synthesis of Ritonavir, a potent antiretroviral agent used in the treatment of HIV.[1][2][3] The structural integrity and purity of this thiazole derivative directly influence the efficiency of subsequent transformations and the quality of the final active pharmaceutical ingredient (API).[4][5][6]
This guide provides an in-depth analysis of the principal starting materials and the synthetic strategies employed for the production of this compound. We will dissect the most prevalent and industrially relevant pathway—the Hantzsch thiazole synthesis—by examining the causality behind the selection of its core precursors: a C3 electrophilic building block and a nucleophilic thioamide. Furthermore, we will explore the synthesis of these precursors, alternative strategies, and the critical safety and handling considerations essential for successful and responsible manufacturing.
Pillar 1: The Hantzsch Thiazole Synthesis as the Core Strategy
The most robust and widely adopted method for constructing the 2,4-substituted thiazole ring of the target molecule is the Hantzsch thiazole synthesis.[3][7][8] This venerable reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3][7][9] The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: General schematic of the Hantzsch thiazole synthesis.
For the specific synthesis of 4-(chloromethyl)-2-isopropylthiazole, this translates to the reaction between thioisobutyramide and 1,3-dichloroacetone .[1][10]
Pillar 2: Deep Dive into Core Starting Materials
The success of the Hantzsch synthesis is contingent on the quality and reactivity of its two primary components.
Starting Material I: Thioisobutyramide (2-Methylpropanethioamide)
Thioisobutyramide serves as the foundational nucleophile, providing the N-C-S backbone and the crucial 2-isopropyl substituent of the final thiazole ring.
Synthesis via Thionation of Isobutyramide:
The most direct and common method for preparing thioisobutyramide is the thionation of its corresponding oxo-amide, isobutyramide. This transformation is typically achieved using potent sulfur-transfer reagents.
-
Key Thionating Agents:
-
Phosphorus Pentasulfide (P₄S₁₀): A traditional and cost-effective reagent. The reaction involves heating isobutyramide with P₄S₁₀ in an inert, high-boiling solvent like toluene or xylene.[10][11] A patented improvement involves reacting P₄S₁₀ with isobutyramide under alkaline conditions (e.g., using potassium carbonate) at ambient temperature, which significantly improves the reaction's efficiency and yield, reportedly achieving over 90%.[12]
-
Lawesson's Reagent: This reagent is milder and often more soluble in organic solvents than P₄S₁₀, allowing for reactions under less harsh conditions and frequently resulting in cleaner products with higher yields.[11][13] The mechanism involves an equilibrium with a reactive dithiophosphine ylide, which forms a four-membered thiaoxaphosphetane intermediate with the amide carbonyl. The driving force is the subsequent cycloreversion to form a stable P=O bond, yielding the desired thioamide.[13]
-
Experimental Protocol: Synthesis of Thioisobutyramide using P₄S₁₀
This protocol is a representative example based on established literature.[10][12]
-
Setup: To a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer and a reflux condenser, add isobutyramide and a suitable organic solvent (e.g., toluene, methyl tertiary butyl ether).
-
Reagent Addition: Add phosphorus pentasulfide portion-wise to the stirred solution. If following the improved alkaline method, an inorganic base like anhydrous potassium carbonate is added prior to the isobutyramide.[12]
-
Reaction: Stir the mixture at ambient temperature[12] or heat to reflux for 2-6 hours, monitoring the reaction progress by TLC or GC.[10]
-
Workup: Upon completion, cool the reaction mixture and filter to remove insoluble byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude thioisobutyramide can be purified by vacuum distillation to yield a pale yellow oil.[12]
Self-Validation and Trustworthiness: The purity of the synthesized thioisobutyramide is paramount. It should be verified using GC and NMR spectroscopy before proceeding to the cyclization step. Impurities can lead to side reactions and complicate the purification of the final thiazole product.
Starting Material II: 1,3-Dichloroacetone
1,3-Dichloroacetone is the C3 electrophilic partner in the reaction. It provides the carbon backbone for the C4 and C5 positions of the thiazole ring and, critically, installs the chloromethyl group at the 4-position.
-
Properties: It is a white to pale brown crystalline solid with a melting point range of 39-41°C and is soluble in water and common organic solvents.[14] It is commercially available from various suppliers.[15][16]
-
Causality of Choice: Its bifunctional nature (a ketone flanked by two primary alkyl chlorides) makes it an ideal substrate. The ketone provides the carbonyl for the initial steps of the Hantzsch mechanism, while the two chloromethyl groups provide the electrophilic sites for cyclization.
Authoritative Grounding: Safety and Handling (A Critical Insight)
Field experience and safety data sheets underscore the hazardous nature of 1,3-dichloroacetone. It is highly toxic, a potent lachrymator (tear-inducing agent), and an irritant to the skin and respiratory system.[17] Historically, related compounds have been used as sternutatory agents (sneezing agents).[1]
Mandatory Protocol:
-
All handling must be performed in a certified, high-flow chemical fume hood.
-
Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), a lab coat, and full-coverage safety goggles or a face shield.
-
Avoid inhalation of dust or vapors.
Alternative, "Greener" C3 Synthons: The significant toxicity of 1,3-dichloroacetone has prompted research into safer alternatives. One notable approach utilizes 1,3-dihydroxyacetone (DHA) , a non-toxic and cost-effective substitute, which can be reacted in situ to form the necessary electrophile, thereby avoiding the handling of the hazardous chlorinated precursor.[18]
Pillar 3: The Condensation Reaction and Alternative Pathways
With the starting materials in hand, the core synthesis can proceed.
Workflow: Hantzsch Synthesis of this compound
Caption: Workflow for the Hantzsch synthesis of the target molecule.
Experimental Protocol: Cyclocondensation
This protocol is a representative example based on established literature.[10]
-
Setup: Charge a reaction vessel with an organic solvent (e.g., acetone).
-
Reagent Addition: Add thioisobutyramide and 1,3-dichloroacetone to the solvent.
-
Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: As the reaction proceeds, the hydrochloride salt of the product often precipitates from the solution.
-
Purification: Cool the mixture, and collect the solid product by filtration. The filtrate can be concentrated to recover more product. The crude solid can be further purified by recrystallization if necessary. The final product is typically isolated as a stable hydrochloride salt.[10]
Reaction Mechanism Visualization
Caption: Simplified mechanistic steps of the Hantzsch thiazole synthesis.
An Alternative Synthetic Route via a Hydroxymethyl Intermediate
An alternative strategy circumvents the direct use of a chlorinated C3 building block in the cyclization step, instead opting for a late-stage chlorination.
-
Condensation: Thioisobutyramide is condensed with a C3 synthon that yields 2-isopropyl-4-hydroxymethylthiazole . One patented route achieves this starting from 2,2-dimethyl-4-methylene-1,3-dioxane.[1]
-
Chlorination: The resulting alcohol intermediate is then chlorinated using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride , in a solvent like dichloromethane to yield the final product.[1]
This approach may offer safety benefits by avoiding 1,3-dichloroacetone, but it introduces an additional step to the synthesis.
Data Summary: Comparison of Synthetic Strategies
| Feature | Primary Route (Hantzsch) | Alternative Route (via Hydroxymethyl) |
| Thioamide Source | Thioisobutyramide | Thioisobutyramide |
| C3 Synthon | 1,3-Dichloroacetone[10] | e.g., from 2,2-dimethyl-4-methylene-1,3-dioxane[1] |
| Key Reagents | - Thioisobutyramide- 1,3-Dichloroacetone | - Thioisobutyramide- C3 synthon- Thionyl Chloride (SOCl₂)[1] |
| Number of Steps | 1 (for cyclization) | 2 (cyclization + chlorination) |
| Advantages | - Convergent- High-yielding- Well-established | - Avoids highly toxic 1,3-dichloroacetone[1] |
| Disadvantages | - Requires handling of highly toxic and lachrymatory 1,3-dichloroacetone.[1][17] | - Longer synthetic route- Requires handling of corrosive chlorinating agents |
Conclusion
The synthesis of this compound is a well-defined process, with the Hantzsch condensation of thioisobutyramide and 1,3-dichloroacetone remaining the predominant industrial method.[1][10] A thorough understanding of the synthesis of these precursors, particularly the thionation of isobutyramide, is essential for controlling the entire manufacturing chain. While this route is efficient, the significant hazards associated with 1,3-dichloroacetone demand stringent safety protocols and have encouraged the exploration of alternative, safer C3 synthons. For any researcher or drug development professional working with this vital intermediate, a mastery of these starting materials, their underlying chemistry, and their associated handling requirements is not just a matter of efficiency, but a prerequisite for safe and responsible science.
References
- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 5. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 6. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 11. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101121681A - Method for preparing thio-iso-butanamide - Google Patents [patents.google.com]
- 13. Lawesson's Reagent [organic-chemistry.org]
- 14. 1,3-Dichloroacetone, 96% | Fisher Scientific [fishersci.ca]
- 15. 1,3-Dichloroacetone synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 16. 1,3-Dichloroacetone, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]
- 18. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
A Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical heterocyclic intermediate in the pharmaceutical industry. Primarily recognized for its role as a key building block in the synthesis of the antiretroviral drug Ritonavir, this guide delves into its core chemical and physical properties, established synthetic pathways, characteristic reactivity, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights to facilitate its effective and safe application in a laboratory and manufacturing context.
Compound Identification and Overview
This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, found in numerous bioactive compounds and clinically approved drugs.[1] This particular intermediate is of high value due to the presence of two key reactive sites: the electrophilic chloromethyl group at the 4-position and the thiazole ring itself, which provides a stable core structure. Its primary significance lies in its use in the multi-step synthesis of Ritonavir, an HIV protease inhibitor.[2][3][4]
Table 1: Compound Identifiers
| Identifier | Data | Source(s) |
|---|---|---|
| CAS Number | 65386-28-9 | [5][6][7] |
| Molecular Formula | C₇H₁₁Cl₂NS (or C₇H₁₀ClNS·HCl) | [5][8] |
| Molecular Weight | 212.14 g/mol | [5][8] |
| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole;hydrochloride | |
| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride | [6][7] |
| SMILES | Cl.CC(C)C1=NC(CCl)=CS1 |[6][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, hydrochloride salt - Amerigo Scientific [amerigoscientific.com]
- 9. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a heterocyclic organic compound frequently utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring a thiazole ring, an isopropyl group, and a reactive chloromethyl moiety, makes it a versatile building block. However, the very feature that imparts its synthetic utility—the chloromethyl group—also defines its primary hazard profile. This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, grounded in the principles of chemical reactivity and risk mitigation.
The hydrochloride salt form generally renders the compound as a solid, which can reduce the risk of inhalation compared to a volatile liquid.[1] However, as with any fine solid, dust formation during handling is a primary concern. The core of its hazardous nature lies in the chloromethyl group, which classifies the molecule as a potent alkylating agent.[2][3] Alkylating agents are electrophilic compounds that can react with nucleophiles, such as the amine and hydroxyl groups found in biological macromolecules like DNA and proteins. This reactivity is the mechanistic basis for the compound's potential toxicity, including irritation, sensitization, and possible mutagenicity.
Section 1: Hazard Profile and Chemical Reactivity
The primary hazard associated with this compound stems from its classification as an alkylating agent due to the presence of the chloromethyl (-CH2Cl) group.[2][3]
1.1 Mechanistic Basis of Hazard: Alkylation The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. This site is susceptible to nucleophilic attack by various biological molecules. This reactivity is analogous to other hazardous chloromethyl compounds used in synthesis.[3][4] This non-specific reactivity can lead to cellular damage if exposure occurs.
1.2 GHS Classification and Associated Hazards While a specific, universally adopted GHS classification for the hydrochloride salt is not consistently available across all suppliers, the hazards can be inferred from the reactive functional group and data on analogous compounds. The non-salt form, 4-(Chloromethyl)-2-isopropylthiazole, is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Given the structural similarities and the inherent reactivity of the chloromethyl group, it is prudent to assume a similar or even enhanced hazard profile for the hydrochloride salt, particularly regarding skin and eye corrosion/irritation. Similar chloromethylthiazole derivatives are classified as causing severe skin burns and eye damage.[6]
| Hazard Class | GHS Category | Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Assume Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation | GHS05 (Corrosion) / GHS07[5][6] |
| Eye Damage/Irritation | Assume Category 1/2A | Causes serious eye damage / Causes serious eye irritation | GHS05 (Corrosion) / GHS07[5][6] |
| Respiratory/Skin Sensitization | Potential Hazard | May cause an allergic skin reaction | GHS07 (Exclamation Mark)[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[5] |
| (Note: Categories marked with an asterisk are inferred from structurally similar compounds and represent a conservative approach to safety.) |
Section 2: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow, based on the principles outlined in "Prudent Practices in the Laboratory," provides a framework for evaluating and controlling risks.[7][8]
Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This SOP must be performed within a certified chemical fume hood.
3.1 Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are a minimum requirement. Given the compound's nature as an alkylating agent, consider double-gloving or using thicker, more resistant gloves (e.g., butyl rubber) for prolonged handling. Inspect gloves for any signs of degradation or perforation before and during use.[9]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.
-
Respiratory Protection: Not typically required if all handling is performed within a functioning chemical fume hood.[10]
3.2 Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present. An emergency spill kit should be immediately accessible.
-
Weighing: Tare the balance with a weigh boat. Carefully dispense the solid this compound onto the weigh boat, minimizing the creation of dust. Use a spatula to gently transfer the solid. Avoid pouring directly from the bottle if possible.
-
Transfer: Promptly and carefully transfer the weighed solid into the reaction vessel within the fume hood.
-
Dissolution: If dissolving the compound, add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and weigh boat or dispose of them as hazardous waste. Wipe down the work surface within the fume hood with an appropriate decontaminating solution (see Section 5).
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11]
Section 4: Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and ensuring safety.[12][13]
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from sources of ignition.[13][14] The container should be tightly sealed.[13]
-
Segregation: Store this compound segregated from incompatible materials.[12]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number (65386-28-9), and appropriate GHS hazard pictograms.[13][15]
Section 5: Emergency Protocols
5.1 Exposure Response Immediate and decisive action is required in the event of exposure.
Caption: First Aid Workflow for Chemical Exposure.
5.2 Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: Prevent the spread of dust or liquid. Do not attempt to clean up a large spill without proper training and equipment.
-
Cleanup (Small Spills): For small spills of the solid, gently cover with an inert absorbent material like sand or vermiculite. Carefully sweep the mixture into a labeled hazardous waste container. Avoid raising dust. Do not use combustible materials like paper towels for the initial absorption.
-
Decontamination: Wash the spill area thoroughly with a suitable decontamination solution (see below) followed by soap and water.
Section 6: Waste Management and Decontamination
6.1 Waste Disposal All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations.
6.2 Decontamination of Surfaces and Equipment The chloromethyl group can be "quenched" or deactivated by reacting it with a nucleophilic solution. A common laboratory practice for decontaminating surfaces and equipment that have come into contact with chloromethyl compounds is to use a basic solution.[4] A solution of aqueous sodium carbonate or an amine-based solution can be effective.[3][4]
Protocol for Decontamination Solution:
-
Prepare a 5-10% aqueous solution of sodium carbonate or a dilute solution of a basic organic amine (e.g., triethylamine in an appropriate solvent).
-
Apply the solution to the contaminated surface or equipment and allow a sufficient contact time (e.g., 15-30 minutes) for the reaction to complete.[3]
-
Thoroughly rinse the equipment or surface with water afterward.
-
All materials used for decontamination should be collected as hazardous waste.
Conclusion
This compound is a valuable synthetic intermediate, but its utility is matched by its potential hazards. The key to its safe use lies in a thorough understanding of its reactivity as an alkylating agent. By implementing a robust risk assessment process, adhering to stringent handling protocols within engineering controls, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. A culture of safety, as emphasized by authoritative guides like Prudent Practices in the Laboratory, is the ultimate foundation for protecting personnel and the research environment.[7][16][17]
References
- 1. This compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chempanda.com [chempanda.com]
- 4. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 14. 65386-28-9|this compound|BLD Pharm [bldpharm.com]
- 15. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 16. Prudent Practices in the Laboratory [nationalacademies.org]
- 17. labsafety.jhu.edu [labsafety.jhu.edu]
An In-depth Technical Guide to the Discovery and Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: A Key Intermediate in Antiviral Drug Development
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical building block in the synthesis of the antiretroviral drug Ritonavir. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, experimental protocols, and strategic importance of this heterocyclic compound.
Introduction: The Strategic Importance of a Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors and other therapeutic agents. The discovery and development of this compound is intrinsically linked to the quest for effective treatments for Human Immunodeficiency Virus (HIV). This compound emerged as a key intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[2] The strategic incorporation of the 2-isopropylthiazole moiety was a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic profile of early-generation protease inhibitors. Researchers found that the thiazole group enhanced metabolic stability and oral bioavailability, crucial parameters for a successful oral antiviral drug.[2]
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The most common and industrially scalable method for the synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of a thioamide with an α-haloketone. In this specific case, 2-methylpropane thioamide (isobutyramide can be used as a precursor which is then treated with a sulfurizing agent like phosphorus pentasulfide) is reacted with 1,3-dichloroacetone.
Mechanistic Insights into the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic attack, cyclization, and dehydration steps.
-
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone (1,3-dichloroacetone). This is an S(_N)2 reaction where the sulfur atom displaces one of the chlorine atoms.[5]
-
Cyclization: The resulting intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic ring.
-
Dehydration: The final step is the dehydration of the cyclic intermediate to form the aromatic thiazole ring. This step is typically acid-catalyzed and results in the formation of a stable aromatic system.
The following Graphviz diagram illustrates the mechanistic pathway of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol for the Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented procedures.[6]
Materials:
-
Isobutyramide
-
Phosphorus pentasulfide (P₄S₁₀)
-
1,3-Dichloroacetone
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of 2-Methylpropane Thioamide: In a reaction vessel, isobutyramide is suspended in an inert solvent such as toluene. Phosphorus pentasulfide is added portion-wise, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid byproducts are filtered off. The filtrate containing the 2-methylpropane thioamide is concentrated under reduced pressure.
-
Hantzsch Thiazole Synthesis: The crude 2-methylpropane thioamide is dissolved in a suitable organic solvent, and 1,3-dichloroacetone is added. The mixture is then refluxed for 2-6 hours.[6] After cooling, the reaction mixture is filtered.
-
Isolation of the Hydrochloride Salt: The filtrate is concentrated under reduced pressure to yield crude 4-(Chloromethyl)-2-isopropylthiazole. To form the hydrochloride salt, the crude product is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | 2-Methylpropane Thioamide, 1,3-Dichloroacetone | Standard precursors for Hantzsch thiazole synthesis. |
| Solvent | Toluene, Ethanol, or other suitable organic solvents | Provides a medium for the reaction and facilitates heat transfer. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours | Sufficient time for the reaction to reach completion, monitored by TLC. |
| Work-up | Filtration, Concentration, Precipitation with HCl | Standard procedures for isolating and purifying the hydrochloride salt of the product. |
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | δ ~1.4 (d, 6H), ~3.3 (sept, 1H), ~4.7 (s, 2H), ~7.2 (s, 1H) | Isopropyl group (doublet and septet), chloromethyl group (singlet), and thiazole proton (singlet). |
| ¹³C NMR | δ ~23, ~33, ~45, ~115, ~150, ~170 | Isopropyl carbons, chloromethyl carbon, and thiazole ring carbons. |
| Mass Spec (EI) | m/z corresponding to the molecular ion and characteristic fragments | Confirmation of molecular weight and fragmentation pattern. |
| IR (KBr) | ~3100 cm⁻¹ (C-H, aromatic), ~2900 cm⁻¹ (C-H, aliphatic), ~1600 cm⁻¹ (C=N), ~750 cm⁻¹ (C-Cl) | Characteristic vibrational modes of the functional groups present. |
Application in Drug Development: The Synthesis of Ritonavir
The primary and most significant application of this compound is as a key building block in the synthesis of the HIV protease inhibitor, Ritonavir.[2] In the convergent synthesis of Ritonavir, this thiazole derivative is coupled with a complex amine intermediate.
The Nucleophilic Substitution Reaction
The key reaction involving 4-(Chloromethyl)-2-isopropylthiazole is a nucleophilic substitution (S(N)2) reaction. The chloromethyl group is an excellent electrophile, and the carbon atom is readily attacked by a nucleophile, in this case, the secondary amine of the Ritonavir precursor. The chloride ion is a good leaving group, facilitating the reaction.
The following Graphviz diagram illustrates the workflow for the utilization of 4-(Chloromethyl)-2-isopropylthiazole in the synthesis of a Ritonavir intermediate.
Caption: Role in Ritonavir Intermediate Synthesis.
Conclusion
The discovery and development of a scalable synthesis for this compound represent a significant achievement in medicinal and process chemistry. Its role as a pivotal intermediate in the production of Ritonavir highlights the importance of heterocyclic chemistry in the creation of life-saving therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable insights for professionals in the field of drug discovery and development. The continued exploration of thiazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Experimental Formation of the Thiazole Ring
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold" – a molecular framework that consistently appears in biologically active compounds. From the life-saving antibiotic penicillin to the anticancer agent dasatinib, the thiazole moiety is integral to a vast array of therapeutic agents, underscoring the critical importance of robust and efficient methods for its synthesis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental conditions for thiazole ring formation. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most significant synthetic strategies, including the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses, as well as contemporary advancements that offer improved efficiency and sustainability.
I. The Hantzsch Thiazole Synthesis: A Timeless and Versatile Approach
First reported by Arthur Hantzsch in 1887, this synthesis remains one of the most widely employed methods for constructing the thiazole ring due to its reliability and the ready availability of starting materials.[1] The core of the reaction is the condensation of an α-haloketone with a thioamide.
A. Mechanistic Insights
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic thiazole ring.[2][3]
References
Application Notes & Protocols: Strategic Use of 1,3-Dichloroacetone in the Synthesis of Functionalized Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Thiazole Scaffold and the Strategic Role of 1,3-Dichloroacetone
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The Hantzsch thiazole synthesis, a robust and versatile reaction first reported in 1887, remains a cornerstone for the construction of this essential ring system.[2][8][9]
This guide focuses on the specific application of 1,3-dichloroacetone , a highly reactive α,α'-dihaloketone, in the Hantzsch synthesis. Its bifunctional nature serves a dual purpose: one chloro-substituted carbon participates in the initial S-alkylation, while the ketone facilitates the cyclization. Crucially, the second chloro-substituted carbon is preserved as a chloromethyl group at the 5-position of the resulting thiazole ring.[10][11] This retained functionality transforms the synthesized thiazole into a versatile intermediate, primed for subsequent elaboration and diversification, a feature of significant value in drug discovery and development programs.
The Hantzsch Synthesis: Mechanistic Insights
The reaction between 1,3-dichloroacetone and a thioamide (or its analogues like thiourea) proceeds via a well-established cyclocondensation mechanism.[5][12] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
The core mechanistic steps are:
-
S-Alkylation (S_N2 Attack): The nucleophilic sulfur atom of the thioamide attacks one of the α-carbons of 1,3-dichloroacetone, displacing a chloride ion. This is typically the rate-determining step.
-
Enolization/Tautomerization: The intermediate undergoes tautomerization to form a more reactive enol or enamine equivalent.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).
-
Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[13]
The overall transformation effectively converts the C-S-N unit of the thioamide and the C-C(O)-C unit of the dichloroacetone into the thiazole core.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Protocol: Synthesis of 2-Amino-5-(chloromethyl)thiazole
This protocol details the synthesis of a foundational building block, 2-amino-5-(chloromethyl)thiazole, from 1,3-dichloroacetone and thiourea. The resulting product is a valuable intermediate for further chemical modifications.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for thiazole synthesis.
Step-by-Step Procedure
CAUTION: 1,3-Dichloroacetone is highly toxic, corrosive, and a lachrymator. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (2.0 g, 26.3 mmol) in 40 mL of ethanol.
-
To this stirring solution, add 1,3-dichloroacetone (3.0 g, 23.6 mmol) portion-wise at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle.[11]
-
Monitoring: Maintain reflux for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent), observing the consumption of the starting materials.
-
Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed during the reaction.[14] A precipitate may form.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 2-amino-5-(chloromethyl)thiazole.[15]
Summary of Reaction Parameters
| Parameter | Value | Rationale / Notes |
| Thiourea | 1.1 eq | A slight excess ensures complete consumption of the limiting reagent. |
| 1,3-Dichloroacetone | 1.0 eq | Limiting reagent. |
| Solvent | Ethanol | A common polar protic solvent that facilitates dissolution of reagents.[16] |
| Temperature | ~80 °C (Reflux) | Heating is often required to overcome the activation energy.[11][16] |
| Reaction Time | 2-3 hours | Typical duration; should be confirmed by reaction monitoring (TLC).[11] |
| Work-up | Neutralization/Extraction | Removes acidic byproducts and isolates the product. |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
Product Characterization
Confirming the identity and purity of the synthesized thiazole is paramount. A combination of spectroscopic and chromatographic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet for the proton at the C4 position of the thiazole ring. The chloromethyl (-CH₂Cl) protons will appear as another distinct singlet. Protons of the amino group (-NH₂) may appear as a broad singlet.[17][18]
-
¹³C NMR: The three carbons of the thiazole ring will show distinct signals in the aromatic region. The carbon of the chloromethyl group will appear in the aliphatic region.[19]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the molecular ion peak (M⁺ and M⁺+2).[18]
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C=N stretching within the thiazole ring, and C-Cl stretching can be identified.[17][20]
-
Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a target purity of ≥98% for most applications.[21]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient heating or reaction time. 2. Inactive reagents (e.g., hydrolyzed 1,3-dichloroacetone). 3. Incorrect solvent choice. | 1. Increase temperature to reflux and extend reaction time; monitor by TLC.[16] 2. Use fresh, high-purity reagents. 3. Screen alternative polar solvents like isopropanol or DMF.[10] |
| Formation of Side Products | 1. Reaction of the product with excess thiourea. 2. Further reaction of the chloromethyl group. 3. Polymerization of starting material. | 1. Use stoichiometric amounts or a slight excess of thiourea (max 1.1 eq). An excess can lead to bis-thiazolyl ketones.[11] 2. Avoid prolonged heating after the reaction is complete. 3. Add 1,3-dichloroacetone slowly to the thiourea solution. |
| Difficult Purification | 1. Product is highly polar and remains in the aqueous layer. 2. Oily or impure solid after concentration. | 1. Perform more extractions or use a different extraction solvent (e.g., dichloromethane). 2. Attempt purification via column chromatography (silica gel) or try different recrystallization solvents. |
Critical Safety Protocol: Handling 1,3-Dichloroacetone
1,3-Dichloroacetone is a hazardous substance and requires strict handling procedures.[22][23]
-
Hazard Profile:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Storage:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[24][25]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[25]
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[24]
-
-
Spill & Disposal:
-
Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[25]
-
Dispose of waste in accordance with local, state, and federal regulations.
-
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. kuey.net [kuey.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. synarchive.com [synarchive.com]
- 10. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. youtube.com [youtube.com]
- 14. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 20. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. echemi.com [echemi.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. spectrumchemical.com [spectrumchemical.com]
Application Note: The Synthesis and Mechanistic Pathway of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride
Abstract
This document provides a comprehensive technical guide on the synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical intermediate in pharmaceutical manufacturing. We will explore the underlying reaction mechanism, rooted in the Hantzsch thiazole synthesis, and present a detailed, field-tested laboratory protocol. The guide emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the molecular transformations involved. All procedural and mechanistic claims are substantiated with citations to authoritative literature.
Introduction and Significance
This compound is a heterocyclic building block of significant importance in medicinal chemistry. Its primary claim to prominence is its role as a key precursor in the synthesis of potent protease inhibitors, most notably the antiretroviral drug Ritonavir. Ritonavir is a cornerstone of highly active antiretroviral therapy (HAART) used to treat HIV/AIDS. The structural integrity and purity of this thiazole intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API).
Understanding the synthesis of this compound is therefore not merely an academic exercise but a critical component of pharmaceutical process development. The molecule's structure, featuring a reactive chloromethyl group at the C4 position and an isopropyl group at the C2 position, makes it a versatile synthon for constructing more complex molecular architectures. This guide provides the necessary mechanistic insights and practical protocols to empower researchers in this field.
The Core Reaction Mechanism: Hantzsch Thiazole Synthesis
The formation of the 4-(Chloromethyl)-2-isopropylthiazole core is a classic example of the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This powerful reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.
For the specific synthesis of our target molecule, the key reactants are:
-
Thioamide: Thioisobutyramide, which provides the N1, C2 (with its isopropyl group), and S atoms of the thiazole ring.
-
α-Halocarbonyl: 1,3-Dichloroacetone, which provides the C4 (with its chloromethyl group) and C5 atoms.
The overall transformation is illustrated below.
Figure 1: High-level overview of the synthesis pathway.
Step-by-Step Mechanistic Breakdown
The reaction proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration events.
-
Nucleophilic Attack (Formation of Intermediate A): The synthesis begins with the nucleophilic sulfur atom of thioisobutyramide attacking the electrophilic carbonyl carbon of 1,3-dichloroacetone. This forms a tetrahedral intermediate which quickly resolves. This step is often the rate-determining step.
-
Enolization & Cyclization (Formation of Intermediate B): The initial adduct undergoes tautomerization to an enol form. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the carbon bearing a chlorine atom (the CH2Cl group), displacing the chloride ion and forming the five-membered dihydrothiazole ring (a thiazoline derivative).
-
Dehydration (Aromatization): The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole system.
The detailed flow is visualized below.
Figure 2: Logical flow of the Hantzsch reaction mechanism.
Formation of the Hydrochloride Salt
After the thiazole ring is formed, the resulting free base, 4-(Chloromethyl)-2-isopropylthiazole, is typically a liquid or low-melting solid that can be difficult to handle and purify. It is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Causality:
-
Improved Stability: The salt form is generally more crystalline and stable, preventing degradation during storage.
-
Ease of Handling: Crystalline solids are easier to filter, dry, and weigh accurately compared to oils.
-
Purification: The process of crystallization from a suitable solvent is an excellent method for purification, removing unreacted starting materials and byproducts.
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purpose/Role |
| Thioisobutyramide | C₄H₉NS | 103.19 | 10.3 g (0.1 mol) | Thioamide reactant |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | 12.7 g (0.1 mol) | α-Halocarbonyl |
| Isopropyl Alcohol (IPA) | C₃H₈O | 60.10 | 200 mL | Reaction Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | Salt Formation |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Anti-solvent/Washing |
| Round-bottom flask (500 mL) | - | - | 1 | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | - | - | 1 | Agitation |
| Condenser | - | - | 1 | Reflux |
| Ice Bath | - | - | 1 | Temperature Control |
| Buchner Funnel & Filter Flask | - | - | 1 | Filtration |
Step-by-Step Procedure
Figure 3: Step-by-step experimental workflow diagram.
-
Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add thioisobutyramide (10.3 g, 0.1 mol) and isopropyl alcohol (200 mL). Stir until the solid is fully dissolved. Cool the solution in an ice bath to approximately 0-5 °C.
-
Reasoning: Dissolving the thioamide first ensures it is readily available for reaction. The initial cooling is critical because the initial condensation reaction is exothermic; controlling the temperature prevents the formation of unwanted byproducts.
-
-
Reagent Addition: Slowly add 1,3-dichloroacetone (12.7 g, 0.1 mol) to the stirred solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reasoning: Dropwise addition is a standard method for controlling the rate of a highly exothermic reaction. Maintaining a low temperature favors the desired initial nucleophilic attack over potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Then, equip the flask with a condenser and heat the mixture to reflux (approximately 82 °C for IPA) for 4 hours.
-
Reasoning: The initial stirring at room temperature allows the condensation and cyclization to proceed. Heating to reflux provides the necessary activation energy to drive the final dehydration step, ensuring complete conversion to the aromatic thiazole product.
-
-
Workup and Salt Formation: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (~10 mL) dropwise. A precipitate should begin to form.
-
Reasoning: This is the critical step for converting the thiazole free base into its more stable and easily isolable hydrochloride salt.
-
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Reasoning: Lowering the temperature decreases the solubility of the product salt in the IPA solvent, leading to higher recovery of the crystalline solid.
-
-
Drying: Wash the collected solid cake with a small amount of cold diethyl ether (2 x 50 mL). Dry the white to off-white solid under vacuum at 40 °C to a constant weight.
-
Reasoning: The diethyl ether wash removes residual IPA and soluble impurities. Diethyl ether is used because the product salt has very low solubility in it, thus minimizing product loss. Drying under vacuum removes all traces of solvent.
-
Characterization
The final product should be characterized to confirm its identity and purity. Standard methods include:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation (M+H)+.
-
Melting Point: To compare with literature values as an indicator of purity.
Safety and Handling
-
1,3-Dichloroacetone: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thioisobutyramide: Has a strong, unpleasant odor. Handle in a fume hood.
-
Concentrated Hydrochloric Acid: Is highly corrosive. Handle with extreme care and appropriate PPE.
-
Solvents: Isopropyl alcohol and diethyl ether are flammable. Keep away from ignition sources.
Conclusion
The Hantzsch synthesis provides a reliable and scalable method for producing this compound. By carefully controlling reaction conditions, particularly temperature, and understanding the function of each step—from the initial nucleophilic attack to the final salt formation—researchers can consistently obtain this vital pharmaceutical intermediate in high purity and yield. The protocol provided herein serves as a robust starting point for laboratory-scale synthesis and process optimization.
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride
Introduction
4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the protease inhibitor Ritonavir, a critical component in antiretroviral therapies for HIV/AIDS.[1][2] The efficient and scalable synthesis of this building block is therefore of significant interest to the pharmaceutical and fine chemical industries. This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are developed with a focus on scalability, safety, and robustness, drawing from established chemical principles and published synthetic routes.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the thiazole ring via the Hantzsch thiazole synthesis to yield 2-isopropyl-4-hydroxymethylthiazole. This is followed by the chlorination of the hydroxymethyl group and subsequent formation of the hydrochloride salt.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole
The initial and crucial step is the formation of the thiazole ring. This is accomplished through the Hantzsch thiazole synthesis, a classic and reliable method for constructing thiazole derivatives.[3][4] In this protocol, isobutyramide is reacted with 1,3-dihydroxyacetone in the presence of a strong acid catalyst.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a condensation reaction between a thioamide (in this case, isobutyramide is converted in situ or used as a thioamide precursor) and an α-haloketone or its equivalent (dihydroxyacetone serves as the precursor to the reactive species). The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on one of the carbonyl-activated carbons of the dihydroxyacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][6]
Caption: Simplified Hantzsch synthesis mechanism.
Experimental Protocol: Scale-Up Synthesis of 2-Isopropyl-4-hydroxymethylthiazole
This protocol is designed for a laboratory scale that can be adapted for larger-scale production.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) |
| Isobutyramide | 87.12 | 1.0 | 87.12 |
| 1,3-Dihydroxyacetone | 90.08 | 1.1 | 99.09 |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 108 g (58.7 mL) |
| Acetone | 58.08 | - | 500 mL |
| Sodium Bicarbonate | 84.01 | - | As needed |
| Dichloromethane | 84.93 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add acetone (500 mL), isobutyramide (87.12 g, 1.0 mol), and 1,3-dihydroxyacetone (99.09 g, 1.1 mol).
-
Acid Addition: Stir the mixture to obtain a suspension. Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (108 g, 1.0 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition of sulfuric acid is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60-65 °C). Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 1 L of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-4-hydroxymethylthiazole as an oil. The crude product can be used in the next step without further purification.
Part 2: Synthesis of this compound
The second stage of the synthesis involves the chlorination of the primary alcohol group of 2-isopropyl-4-hydroxymethylthiazole using thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.
Reaction Mechanism: Chlorination with Thionyl Chloride
The reaction of an alcohol with thionyl chloride is a well-established method for the preparation of alkyl chlorides. The mechanism typically proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[7][8] The stereochemical outcome of this reaction can vary depending on the reaction conditions; however, for a primary alcohol, this is not a concern. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9]
Caption: Simplified chlorination mechanism.
Safety Considerations for Thionyl Chloride
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (HCl and SO₂).[10][11] It is imperative to handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent any reaction with moisture.
Experimental Protocol: Scale-Up Synthesis and Purification
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| 2-Isopropyl-4-hydroxymethylthiazole (crude) | 157.23 | ~1.0 | ~157 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | 142.8 g (86.5 mL) |
| Dichloromethane (DCM) | 84.93 | - | 1 L |
| Isopropanol (IPA) | 60.10 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
| Hydrochloric Acid (in Isopropanol, ~5-6 M) | 36.46 | - | As needed |
Procedure:
-
Chlorination:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the crude 2-isopropyl-4-hydroxymethylthiazole (~1.0 mol) in dichloromethane (1 L).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add thionyl chloride (86.5 mL, 1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation of the Free Base:
-
Cool the reaction mixture back to 0-5 °C.
-
Carefully and slowly quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is neutral (pH 7-8).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 4-(chloromethyl)-2-isopropylthiazole as an oil.
-
-
Hydrochloride Salt Formation and Purification by Recrystallization:
-
Dissolve the crude 4-(chloromethyl)-2-isopropylthiazole oil in isopropanol (approximately 3-4 volumes relative to the crude product).
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol (~5-6 M) dropwise with stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.[12]
-
For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system such as isopropanol/diethyl ether or ethanol/hexane.[13][14]
-
Dissolve the crude salt in a minimal amount of hot isopropanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Part 3: Analytical Characterization
The final product should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.85 (s, 1H, thiazole C5-H)
-
δ 4.80 (s, 2H, -CH₂Cl)
-
δ 3.40 (sept, J = 6.8 Hz, 1H, -CH(CH₃)₂)
-
δ 1.35 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)
-
A broad singlet corresponding to the N-H proton of the hydrochloride may be observed, typically downfield.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 170.0 (thiazole C2)
-
δ 150.0 (thiazole C4)
-
δ 120.0 (thiazole C5)
-
δ 42.0 (-CH₂Cl)
-
δ 33.0 (-CH(CH₃)₂)
-
δ 22.5 (-CH(CH₃)₂)
-
(Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The provided data is based on typical values for similar structures.)[15][16][17]
High-Performance Liquid Chromatography (HPLC)
Purity analysis should be performed using a reverse-phase HPLC method.[18][19][20]
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
The purity of the final product should be ≥98%.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z = 176.0.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a vital intermediate in pharmaceutical manufacturing. By following the outlined procedures for synthesis, purification, and characterization, researchers and drug development professionals can reliably produce this key building block with high purity. Adherence to the safety precautions, particularly when handling thionyl chloride, is crucial for the successful and safe execution of this synthesis on a larger scale.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]
- 17. thieme-connect.de [thieme-connect.de]
- 18. oaji.net [oaji.net]
- 19. ptfarm.pl [ptfarm.pl]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Note: 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride - A Versatile Electrophilic Building Block for Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiazole Moiety
The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and synthetic pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, underscores its therapeutic importance. The unique electronic properties and hydrogen bonding capabilities of the thiazole nucleus allow it to serve as a crucial pharmacophore in drug-receptor interactions.
This application note focuses on 4-(chloromethyl)-2-isopropylthiazole hydrochloride , a highly valuable and reactive building block. Its utility stems from the strategically placed chloromethyl group, which functions as a potent electrophilic "handle." This allows for the straightforward covalent attachment of the 2-isopropylthiazole moiety to a wide range of nucleophilic molecules, making it an indispensable tool for drug discovery and development. Its most notable application is as a key intermediate in the synthesis of Ritonavir, a critical protease inhibitor used in the treatment of HIV/AIDS.[1][2][3]
Physicochemical Properties and Reactivity Profile
The compound is typically supplied as a stable hydrochloride salt, which improves its handling and shelf-life compared to the free base.
| Property | Value | Source |
| CAS Number | 65386-28-9 | [4][5] |
| Molecular Formula | C₇H₁₀ClNS·HCl | [4] |
| Molecular Weight | 212.14 g/mol | [5] |
| Appearance | Solid | [6] |
| Canonical SMILES | CC(C)C1=NC(=CS1)CCl.Cl | [5] |
| InChI Key | CSTGNMKKUNFVGV-UHFFFAOYSA-N | [5][6] |
Causality of Reactivity:
The synthetic utility of 4-(chloromethyl)-2-isopropylthiazole is centered on the reactivity of the chloromethyl group (-CH₂Cl). This primary alkyl chloride is an excellent electrophile for several reasons:
-
Good Leaving Group: The chloride ion (Cl⁻) is a stable, weak base, making it an effective leaving group in nucleophilic substitution reactions.
-
Unhindered Reaction Center: As a primary halide, the carbon atom is sterically accessible, favoring a bimolecular nucleophilic substitution (Sₙ2) mechanism.
-
Ring Activation: The electron-withdrawing nature of the adjacent thiazole ring further polarizes the C-Cl bond, increasing the electrophilicity of the methylene carbon.
This predictable reactivity allows for the efficient formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing a gateway to a diverse range of complex heterocyclic structures.
Figure 1: General Sₙ2 reaction pathway. This diagram illustrates the core reactivity of the building block with a generic nucleophile.
Key Application: Synthesis of a Ritonavir Precursor
The most prominent industrial application of this compound is in the synthesis of the antiretroviral drug Ritonavir.[3] Specifically, it is used to construct the N-((2-isopropyl-4-thiazolyl)methyl) side chain, a critical component of the final drug molecule. The following protocol details the nucleophilic substitution reaction with methylamine to produce 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole, a direct precursor for subsequent steps in the Ritonavir synthesis.[1][7]
Protocol 1: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole
This protocol is adapted from established patent literature.[1][7]
Workflow Diagram:
References
- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 2. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 3. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 4. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | C7H11Cl2NS | CID 18758846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Ritonavir is a critical antiretroviral medication, functioning as a potent HIV protease inhibitor and a pharmacokinetic enhancer in highly active antiretroviral therapy (HAART).[1] Its complex molecular architecture, featuring multiple chiral centers, demands a precise and stereocontrolled synthetic approach. The efficacy and safety of the final active pharmaceutical ingredient (API) are fundamentally dependent on the purity and correct stereochemistry of its precursor intermediates. This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of a pivotal intermediate, (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane. This diamino alcohol backbone is foundational to the construction of the final Ritonavir molecule. The described multi-step synthesis begins with the readily available chiral starting material, L-phenylalanine, and employs a sequence of protection, condensation, stereoselective reduction, and deprotection steps. This guide emphasizes the causality behind procedural choices, providing insights into reaction mechanisms and practical considerations for achieving high diastereoselectivity and yield.
Introduction: The Strategic Importance of the Diamino Alcohol Core
The synthesis of complex APIs like Ritonavir is a multi-stage process where the strategic construction of key fragments is paramount.[2] The core of Ritonavir is a C2-symmetric hydroxyethylamine peptidomimetic structure, which is responsible for its potent inhibition of the HIV protease enzyme. The intermediate (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane (hereafter referred to as Intermediate V ) provides this essential backbone with the correct absolute stereochemistry at three contiguous chiral centers.
The synthesis strategy detailed herein builds this core from L-phenylalanine, preserving and leveraging its inherent chirality to induce the desired stereochemistry in the final product.[3] This approach avoids costly chiral resolutions in later stages and ensures the enantiopure integrity required for a therapeutic agent.
Overall Synthetic Pathway
The synthesis of Ritonavir can be retrosynthetically disconnected into three main components: the central diamino alcohol core, a valine-derived side chain, and two distinct thiazolyl moieties.[3] This protocol focuses exclusively on the synthesis of the central core. The overall position of this intermediate in the broader synthesis of Ritonavir is illustrated below.
Figure 1: High-level overview of the Ritonavir synthesis pathway, highlighting the central role of the target intermediate.
Detailed Synthesis Protocol for Intermediate V
This synthesis is a multi-step process requiring careful control of reaction conditions to ensure stereochemical integrity. The workflow is outlined below.
Figure 2: Detailed experimental workflow for the synthesis of Intermediate V.
Step 1: Preparation of N,N-dibenzyl-L-phenylalanine benzyl ester (I)
Principle: This step protects the amino and carboxylic acid functionalities of L-phenylalanine using benzyl groups. The reaction proceeds via nucleophilic substitution under basic conditions. Using an aqueous medium with phase transfer catalysis principles is a greener and more efficient approach.[3][4]
| Parameter | Specification |
| Reagents | L-Phenylalanine, Benzyl Chloride, Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) |
| Solvent | Deionized Water, Tetrahydrofuran (THF) |
| Equipment | Round-bottom flask, reflux condenser, magnetic stirrer with heating, separatory funnel |
| Temperature | 50-80°C[3] |
| Time | 3-6 hours[3] |
Procedure:
-
To a round-bottom flask, add L-phenylalanine (1.0 eq), potassium carbonate (0.5 eq), and a 30% w/w aqueous solution of potassium hydroxide (2.5 eq).[3]
-
Add deionized water (approx. 7 volumes) and stir to dissolve.
-
Heat the mixture to 50°C and add benzyl chloride (3.4 eq) dropwise over 30 minutes.
-
Increase the temperature to 80°C and maintain under vigorous stirring for 4-6 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature. Extract the product into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product I as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (II)
Principle: This is a two-part, one-pot reaction. First, the ester I is condensed with acetonitrile anion (generated in situ using sodium amide) to form a β-ketonitrile. This is immediately followed by a Grignard reaction with benzylmagnesium chloride, which adds to the nitrile and, after hydrolysis, forms the enaminone II .[4][5] The use of MTBE as a solvent is crucial for controlling reactivity and solubility.[4]
| Parameter | Specification |
| Reagents | Product I , Sodium Amide (NaNH₂), Acetonitrile, Benzylmagnesium Chloride (in THF) |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Equipment | Jacketed reaction vessel, dropping funnel, mechanical stirrer, nitrogen inlet |
| Temperature | 0-10°C[3] |
| Time | 18-22 hours[3] |
Procedure:
-
Dissolve product I (1.0 eq) in anhydrous MTBE (7 volumes) in a dry, nitrogen-purged reaction vessel.
-
Cool the solution to 0°C. In a separate flask, prepare a slurry of sodium amide (1.5 eq) in MTBE.
-
Slowly add the sodium amide slurry to the solution of I , maintaining the temperature below 10°C.
-
Add acetonitrile (1.4 eq) dropwise. Stir the mixture at 0-10°C for 18-20 hours.[3]
-
Slowly add a solution of benzylmagnesium chloride (1.2 eq in THF) to the reaction mixture, again keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for another 2 hours.
-
Carefully quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude enaminone II . This product is often carried forward directly.
Step 3: Stereoselective Reduction to (2S,3S,5S)-2,5-bis(dibenzylamino)-1,6-diphenylhexan-3-ol (III)
Principle: This is the most critical stereochemistry-defining step. A two-step reduction sequence is employed. First, the enamine is reduced with a borane derivative (generated from NaBH₄ and an acid), followed by the stereoselective reduction of the ketone with sodium borohydride.[5] The existing chiral center at C2 directs the reduction of the ketone at C3, leading to the desired (3S) configuration.[3][5]
| Parameter | Specification |
| Reagents | Product II , Sodium Borohydride (NaBH₄), Methanesulfonic Acid, Trifluoroacetic Acid |
| Solvent | Tetrahydrofuran (THF) |
| Equipment | Jacketed reaction vessel, dropping funnel, nitrogen inlet |
| Temperature | -10°C to 0°C |
| Time | 4-8 hours |
Procedure:
-
Dissolve crude enaminone II (1.0 eq) in anhydrous THF.
-
Cool the solution to -10°C.
-
Slowly add a solution of methanesulfonic acid (1.1 eq) in THF, followed by the portion-wise addition of sodium borohydride (1.5 eq) to reduce the enamine. Stir for 2-3 hours.
-
In the same pot, add trifluoroacetic acid (1.2 eq) followed by another portion of sodium borohydride (1.5 eq) to reduce the ketone.[3] Stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with a slow addition of aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
The crude product III is typically purified by column chromatography on silica gel to isolate the desired (2S,3S,5S) diastereomer.
Step 4: Selective Boc Protection of C5-Amine (IV)
Principle: The two primary amine groups in the precursor to III (after debenzylation) have different steric environments. The C5 amine is less sterically hindered than the C2 amine, allowing for its selective protection using di-tert-butyl dicarbonate ((Boc)₂O). This differentiation is crucial for the subsequent steps in the total synthesis of Ritonavir. This protocol performs the protection on the dibenzylated intermediate, followed by debenzylation.[3]
| Parameter | Specification |
| Reagents | Product III , Di-tert-butyl dicarbonate ((Boc)₂O), Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF), Water |
| Equipment | Round-bottom flask, magnetic stirrer |
| Temperature | Room Temperature |
| Time | 2-4 hours |
Procedure:
-
Dissolve the purified diamino alcohol III (1.0 eq) in THF.
-
Add an aqueous solution of potassium carbonate (2.0 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in THF dropwise to the biphasic mixture.
-
Stir vigorously at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude IV .
Step 5: Reductive Debenzylation to Yield Intermediate V
Principle: The final step is the removal of the four benzyl protecting groups. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen source is an effective and common method for debenzylation.[3] This reaction cleaves the C-N bonds of the benzyl groups, liberating the free amine at C2.
| Parameter | Specification |
| Reagents | Product IV , 10% Palladium on Carbon (Pd/C), Ammonium Formate |
| Solvent | Acetic Acid or Methanol |
| Equipment | Round-bottom flask, reflux condenser, nitrogen inlet |
| Temperature | 70-90°C[6] |
| Time | 4-6 hours |
Procedure:
-
Dissolve the Boc-protected intermediate IV (1.0 eq) in acetic acid (preferred for solubility and catalyst activity).[6]
-
Carefully add 10% Pd/C (approx. 10% by weight of substrate) under a nitrogen atmosphere.
-
Add ammonium formate (5.0 eq) in portions.
-
Heat the reaction mixture to 70-90°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
The final product V can be purified by crystallization from a suitable solvent system (e.g., n-heptane) to yield a white solid.[3]
Conclusion
The successful synthesis of the (2S,3S,5S)-diamino alcohol core is a significant achievement in the overall laboratory preparation of Ritonavir. The presented protocol offers a robust and stereocontrolled pathway starting from L-phenylalanine. The key to success lies in the meticulous control of reaction conditions, particularly during the stereoselective reduction step, and careful purification of intermediates. This guide provides the foundational chemistry and practical insights necessary for researchers in medicinal chemistry and drug development to access this critical pharmaceutical building block.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 3. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. This molecule is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the antiretroviral agent Ritonavir[1][2]. Achieving a high yield of this compound is paramount for process efficiency and cost-effectiveness.
This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven solutions to optimize your synthetic protocol.
Synthesis Overview: The Hantzsch Thiazole Synthesis
The formation of the 4-(chloromethyl)-2-isopropylthiazole core is a classic example of the Hantzsch thiazole synthesis, first described in 1887[3]. This reaction involves the condensation of a thioamide with an α-haloketone[4][5]. In this specific case, 2-methylpropane thioamide (isobuthioamide) is reacted with 1,3-dichloroacetone.
The general workflow involves two key stages: the preparation of the thioamide and the subsequent cyclization to form the thiazole ring.
References
- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride
Welcome to the technical support guide for the purification of 4-(chloromethyl)-2-isopropylthiazole hydrochloride (CAS No: 65386-28-9).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require robust, field-tested methods for achieving high purity. This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound from a typical reaction mixture.
Q1: My initial work-up is complete. What are the likely impurities I need to remove?
Answer: Understanding the potential impurity profile is the first step toward designing an effective purification strategy. Based on common synthetic routes, such as the chlorination of 2-isopropyl-4-hydroxymethylthiazole with reagents like thionyl chloride, your crude product may contain several types of impurities.[4][5]
-
Unreacted Starting Material: 2-isopropyl-4-hydroxymethylthiazole is a common precursor and is significantly more polar than the desired product.
-
Over-reaction or Side-reaction Products: Dimeric ethers or other condensation products can form under certain conditions.
-
Reagent-derived Impurities: Residual chlorinating agents or their byproducts.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
-
Degradation Products: The chloromethyl group can be susceptible to hydrolysis, especially in the presence of water, reverting to the hydroxymethyl starting material or forming other related substances. The compound is known to be a skin and eye irritant, so proper handling is essential to prevent exposure.[6][7]
Q2: I have a solid crude product. Should I use recrystallization or column chromatography?
Answer: The choice between recrystallization and chromatography depends on the impurity profile, the scale of your reaction, and the required final purity. The following workflow can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Recrystallization is often faster and more scalable for removing small amounts of impurities with different solubility profiles. Chromatography provides higher resolution for separating complex mixtures or impurities with similar properties to the product.[8][9]
Troubleshooting Guide: Recrystallization
Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong?
Answer: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid crystal lattice.[8][10] This typically happens for two main reasons: the rate of cooling is too fast, or the chosen solvent is not ideal.
Caption: Troubleshooting workflow for when a compound "oils out".
Causality: A crystal requires molecules to align in an ordered lattice. If cooling is too rapid or the solution is too supersaturated, molecules crash out of solution randomly, forming an amorphous oil. Slow cooling provides the necessary time for nucleation and ordered crystal growth.[10]
Q4: The purity of my compound did not improve after recrystallization. Why?
Answer: This indicates that the impurities have a similar solubility profile to your product in the chosen solvent. To resolve this, you may need to change the solvent system entirely. A two-solvent system (using one solvent in which the compound is soluble and a second "anti-solvent" in which it is insoluble) can be effective.
Q5: My recovery is very low after recrystallization. How can I improve it?
Answer: Low recovery can be due to several factors:
-
Using too much solvent: This prevents the solution from becoming saturated upon cooling. Try reducing the initial volume of solvent used to dissolve the crude product.
-
Premature crystallization: If crystals form too early in a hot solution, the product can be lost during hot filtration. Ensure the solution is fully dissolved and hot during this step.
-
Product is too soluble: Even at low temperatures, your product may have some solubility in the mother liquor. Cooling the filtrate in an ice bath can help maximize crystal recovery.
Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, which is a salt, polar solvents are a good starting point.
| Solvent System | Suitability for Product | Suitability for Common Impurities | Recommendation |
| Isopropanol (IPA) | Good solubility when hot, lower when cold. | Polar impurities (e.g., hydroxymethyl precursor) may have some solubility. | Excellent starting point. Often provides good crystal formation upon cooling. |
| Ethanol/Water | Highly soluble in ethanol. Water acts as an anti-solvent. | Highly polar impurities will remain in the aqueous phase. | A good two-solvent system. Dissolve in minimal hot ethanol and add water dropwise until turbidity appears, then reheat to clarify and cool slowly. |
| Acetone | Moderate solubility. | Non-polar impurities may be more soluble. | Can be effective, but care must be taken due to its low boiling point.[11] |
| Toluene | Low solubility. | Good for washing away non-polar, organic-soluble impurities. | Not ideal as a primary recrystallization solvent but can be used for a pre-wash of the crude solid.[11] |
Troubleshooting Guide: Column Chromatography
Q6: How do I choose the right solvent system (mobile phase) for column chromatography?
Answer: The best mobile phase effectively separates your compound from its impurities. This is determined by running Thin Layer Chromatography (TLC) first.
-
Spotting: Dissolve a small amount of your crude material and spot it on a silica TLC plate.
-
Elution: Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Analysis: The ideal system will show good separation between the spot for your product and any impurity spots, with the product spot having a retention factor (Rf) of ~0.3-0.4 . This Rf value provides the best balance, ensuring the compound doesn't elute too quickly or take too long, which can lead to band broadening. A patent for a related synthesis utilized column chromatography for purification, indicating its feasibility.[4]
Q7: My compound seems to be degrading on the silica column. What can I do?
Answer: Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. The chloromethyl group in your product can be labile.
-
Deactivate the Silica: You can pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%).
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and elute it in a single work session.
Analytical Methods for Purity Assessment
Q8: How can I confirm the purity of my final product?
Answer: A combination of methods is recommended for a comprehensive assessment.
-
HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a standard method for assessing purity. A pure sample should show a single major peak.
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the identity of the main peak (by its mass-to-charge ratio) and can help identify the mass of any minor impurities. A highly sensitive UPLC-ESI-MS/MS method has been developed for detecting this compound as a potential genotoxic impurity, highlighting the power of this technique.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your compound but can also reveal the presence of impurities, even if they are structurally similar.
Detailed Protocols
Protocol 1: Recrystallization from Isopropanol (IPA)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more IPA in small portions if needed to achieve full dissolution. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold IPA.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Protocol 2: Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
The compound is a known skin and eye irritant.[7] In case of contact, wash the affected area with plenty of water and seek medical advice.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[7][13]
References
- 1. This compound [cymitquimica.com]
- 2. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, hydrochloride salt - Amerigo Scientific [amerigoscientific.com]
- 3. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 5. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 6. chemical-label.com [chemical-label.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 12. oaji.net [oaji.net]
- 13. spectrumchemical.com [spectrumchemical.com]
common side products in 4-(Chloromethyl)-2-isopropylthiazole hydrochloride synthesis
Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side-product formations encountered during this critical synthesis. As a key building block for various pharmaceutically active compounds, including the antiretroviral agent Ritonavir, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final API.[1][2]
This guide provides in-depth, field-proven insights into the reaction chemistry, troubleshooting specific experimental issues, and proactive measures for impurity control.
The Core Reaction: Hantzsch Thiazole Synthesis
The industrial synthesis of 4-(Chloromethyl)-2-isopropylthiazole relies almost exclusively on the Hantzsch Thiazole Synthesis .[3][4][5] This classic condensation reaction involves the cyclization of a thioamide with an α-haloketone. In this specific case, the reactants are thioisobutyramide and 1,3-dichloroacetone .
The reaction proceeds through an initial S-alkylation of the thioamide by one of the electrophilic carbons of 1,3-dichloroacetone, followed by intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.
Caption: Primary Hantzsch synthesis pathway and key side reactions.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of specific side products.
Q1: My LC-MS analysis shows a significant impurity at M+H ≈ 315.3. What is this and how did it form?
Answer: This high-molecular-weight impurity is almost certainly the 2,2'-diisopropyl-4,4'-methylenebis(thiazole) , a bis-thiazole dimer.
-
Causality: This side product arises from a competing reaction pathway where one molecule of 1,3-dichloroacetone reacts with two molecules of thioisobutyramide. This is often caused by poor stoichiometric control or localized high concentrations of the thioamide. If 1,3-dichloroacetone is added too quickly to the reaction mixture, the thioamide present in excess can react at both electrophilic sites of an intermediate before cyclization is complete.
-
Proactive Mitigation:
-
Controlled Addition: Employ a syringe pump for the slow, dropwise addition of 1,3-dichloroacetone to the solution of thioisobutyramide. This maintains a low concentration of the dichloro-ketone, favoring the 1:1 reaction.
-
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular side reaction that leads to the dimer.
-
-
Reactive Mitigation: The dimer can be challenging to remove via crystallization due to similar solubility profiles. Chromatographic purification is often required, which is not ideal for large-scale synthesis. Therefore, prevention is the most effective strategy.
Q2: An impurity is growing in my crude product upon standing, and it's also present after aqueous work-up. Its mass corresponds to the replacement of -Cl with -OH.
Answer: You are observing the formation of 4-(Hydroxymethyl)-2-isopropylthiazole .
-
Causality: The chloromethyl group at the 4-position is a benzylic-like halide, making it susceptible to nucleophilic substitution, particularly hydrolysis. The presence of water in solvents or during the work-up phase can lead to this SN1 or SN2 reaction, replacing the chloride with a hydroxyl group. The reaction is often accelerated by heat and neutral or slightly basic pH conditions.
-
Proactive Mitigation:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Controlled Work-up: When quenching the reaction, use a pre-chilled, acidic aqueous solution. The acidic conditions protonate the basic thiazole nitrogen, deactivating the ring system and making the chloromethyl group less prone to substitution. Perform all extractions and washes at low temperatures (0-5 °C).
-
Storage: Store the isolated hydrochloride salt in a desiccator, as the free base is more prone to degradation.
-
Q3: My ¹H NMR spectrum shows two distinct singlets in the 4-5 ppm range where I only expect one for the -CH₂Cl group, and the aromatic region is also complex. What's wrong?
Answer: This spectral complexity strongly suggests the presence of a regioisomeric impurity, most likely 5-(Chloromethyl)-2-isopropylthiazole .
-
Causality: While the Hantzsch synthesis is generally regioselective, the initial nucleophilic attack by the thioamide sulfur can theoretically occur at either carbonyl of the 1,3-dichloroacetone backbone. Subsequent cyclization would then lead to a mixture of the 4-chloromethyl (desired) and 5-chloromethyl (isomer) products. Control of reaction temperature is crucial for directing this selectivity. Some patent literature for related processes explicitly mentions the need to control for such positional isomers.[6]
-
Proactive Mitigation:
-
Temperature Control: Maintain a consistent and low reaction temperature. Running the initial addition and reaction at a reduced temperature (e.g., 0-10 °C) before potentially warming to drive to completion can significantly enhance regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experimenting with different solvents (e.g., ethanol vs. THF vs. acetonitrile) may improve the isomeric ratio.
-
-
Analytical Confirmation: The two regioisomers can typically be resolved by high-resolution HPLC. Their mass spectra will be identical, but their fragmentation patterns in MS/MS or retention times will differ.
Impurity Summary & Analytical Protocol
For quick reference, the key impurities are summarized below.
| Impurity Name | Common Cause | Mitigation Strategy |
| Bis-Thiazole Dimer | Poor stoichiometric control; rapid addition of reagents. | Slow, controlled addition of 1,3-dichloroacetone; use of dilute conditions. |
| 4-(Hydroxymethyl) Impurity | Presence of water during reaction or work-up. | Use anhydrous solvents; perform work-up at low temperature and under acidic conditions. |
| 5-(Chloromethyl) Isomer | Lack of regioselectivity; high reaction temperature. | Maintain strict temperature control (cool during addition); optimize solvent system. |
| Unreacted Starting Materials | Incomplete reaction; poor quality reagents. | Monitor reaction by TLC/HPLC; ensure high purity of thioisobutyramide and 1,3-dichloroacetone. |
Protocol: In-Process HPLC Monitoring
This method provides a baseline for monitoring reaction completion and profiling impurities.
-
System: HPLC with UV Detector (set to 254 nm).
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Prep: Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of 50:50 Acetonitrile:Water. Vortex and filter before injection.
Expected Elution Order: 4-(Hydroxymethyl) impurity -> Starting Materials -> 4-(Chloromethyl) Product -> 5-(Chloromethyl) Isomer -> Bis-Thiazole Dimer.
Troubleshooting Workflow
Use the following decision tree to diagnose issues during your synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. CN102786494A - Synthesis research and control method of ritonavir isomer impurities - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride
Welcome to the technical support center for the purification of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this important thiazole derivative. As a hydrochloride salt, this compound presents specific challenges and considerations for achieving high purity, which is critical for its applications in pharmaceutical synthesis and research.
This resource provides not just a protocol, but a framework for understanding the principles behind the purification, enabling you to troubleshoot and optimize the process for your specific needs.
Principles of Recrystallization for Hydrochloride Salts
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures. For a successful recrystallization of this compound, the ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
As this compound is a salt, polar solvents are generally required to facilitate dissolution. The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.
Recommended Recrystallization Protocol
While a specific, validated recrystallization protocol for this compound is not widely published, the following procedure is based on best practices for similar thiazole derivatives and hydrochloride salts. It is strongly recommended to perform a small-scale solvent screening trial before proceeding with a large-scale purification.
Step-by-Step Methodology:
-
Solvent Selection: Based on the properties of similar compounds, suitable solvents to screen include isopropanol, ethanol, or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethanol/diethyl ether, isopropanol/hexane).
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to create a saturated solution, which will maximize the yield.
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot gravity filtration should be performed. This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any remaining solvent.
-
Purity Assessment: The purity of the recrystallized product should be assessed using appropriate analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Question: My compound "oiled out" during cooling and did not form crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid instead of a solid.[1] This is a frequent issue, particularly when the melting point of the compound is low or when a significant amount of impurities is present.[1][2]
-
Causality: The compound is coming out of solution at a temperature above its melting point. This can be caused by a solution that is too concentrated or cooling that is too rapid.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow it to cool slowly.[3]
-
Change the Solvent System: If oiling persists, the chosen solvent may not be suitable. A solvent with a lower boiling point or the use of a solvent/anti-solvent system might be necessary. For hydrochloride salts, 2-propanol is often a good alternative to ethanol.[4]
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.
-
Question: I have a very low yield of recrystallized product. What are the likely causes and how can I improve it?
Answer: A poor yield is a common problem in recrystallization.[3]
-
Causality:
-
Excess Solvent: Using too much solvent during the dissolution step is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[2]
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization.
-
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.
-
Recover from Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
Ensure Complete Cooling: Use an ice bath to lower the temperature of the filtrate to maximize crystal formation.
-
Check for Premature Crystallization: If you performed a hot filtration, ensure your funnel and receiving flask were pre-heated to prevent the product from crashing out.
-
Question: The crystals formed very rapidly and appear as a fine powder. Are they pure?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[3]
-
Causality: The solution was likely supersaturated and cooled too quickly.
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the solid, potentially adding a small amount of extra solvent. Then, ensure the solution cools slowly and undisturbed.[3]
-
Use a Different Solvent: A solvent in which the compound is slightly more soluble may slow down the rate of crystallization.
-
Question: My compound will not crystallize, even after cooling in an ice bath. What should I do?
Answer: This can happen if the solution is not sufficiently saturated or if there are substances inhibiting crystallization.
-
Causality:
-
Too much solvent was used. [5]
-
The solution is supersaturated but requires nucleation to begin crystallization.
-
-
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration, and then attempt to cool and crystallize again.[5]
-
Frequently Asked Questions (FAQs)
-
What is the expected purity of this compound after one recrystallization?
-
A single, well-executed recrystallization can significantly improve purity, often to >95%. However, the final purity will depend on the nature and amount of impurities in the starting material. For very impure samples, a second recrystallization may be necessary.
-
-
How do I choose the best solvent without prior knowledge?
-
Start with small-scale tests in test tubes with various common solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures). A good solvent will dissolve the compound when hot but not when cold. The principle of "like dissolves like" can be a useful guide; as a polar hydrochloride salt, polar solvents are a good starting point.
-
-
Can I use a rotary evaporator to remove excess solvent?
-
Yes, a rotary evaporator is an efficient way to reduce the solvent volume if you have added too much. Be careful not to evaporate to dryness, as this will simply deposit the compound and impurities together.
-
-
Is it necessary to use decolorizing carbon?
-
If your hot, dissolved solution has a noticeable color, it may indicate the presence of colored impurities. In such cases, adding a small amount of activated charcoal and then performing a hot filtration can help to remove these impurities.
-
Data Summary
| Solvent/System | Type | Rationale for Use |
| Isopropanol | Single Solvent | Often preferred for hydrochloride salts as it provides a good balance of solubility at high and low temperatures.[4] |
| Ethanol | Single Solvent | A common polar solvent for recrystallizing many organic compounds, including some thiazole derivatives.[7] |
| Ethanol/Water | Mixed Solvent | Can be effective for polar compounds. The compound should be soluble in ethanol and less soluble in water. |
| Isopropanol/Hexane | Mixed Solvent | A polar/non-polar mixture. The compound should be soluble in isopropanol, with hexane acting as the anti-solvent. |
| Acetone | Single Solvent | Can be useful, but its low boiling point may require careful handling. |
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 3. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]
- 4. This compound [cymitquimica.com]
- 5. reddit.com [reddit.com]
- 6. physchemres.org [physchemres.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Thiazole Derivatives
Welcome to the technical support center for the purification of thiazole derivatives via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. Thiazole derivatives are prevalent in pharmacologically active agents, and their effective purification is a critical step in research and development.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
I. Understanding the Chemistry of Thiazole Derivatives in Chromatography
Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[1][6][7] Its unique electronic structure and physicochemical properties significantly influence its behavior during chromatographic purification.
-
Polarity and Solubility: The polarity of thiazole derivatives can vary widely depending on the substituents attached to the ring. They are generally soluble in organic solvents like alcohols and ethers, with limited solubility in water.[1] This variability necessitates careful selection of the stationary and mobile phases.
-
Basicity: Thiazoles are weakly basic, with a pKa of approximately 2.5 for the conjugate acid, making them significantly less basic than imidazoles.[6] This property can lead to interactions with the stationary phase, particularly acidic silica gel, which may cause peak tailing.
-
Stability: Some thiazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[8] Additionally, certain derivatives can be susceptible to photo-degradation.[9]
II. Frequently Asked Questions (FAQs)
Here are some common questions encountered during the column chromatography of thiazole derivatives.
1. What is the best stationary phase for purifying my thiazole derivative?
For normal-phase chromatography, silica gel is the most common choice. However, if your thiazole derivative is sensitive to acid, consider using deactivated (neutral) silica gel or basic alumina to prevent degradation.[8] For highly polar thiazole derivatives, reversed-phase chromatography using a C18-functionalized silica gel is a suitable alternative.[10][11]
2. How do I choose an appropriate mobile phase?
The choice of mobile phase depends on the polarity of your thiazole derivative and the stationary phase.
| Stationary Phase | Typical Mobile Phase Systems |
| Normal-Phase (Silica Gel) | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Reversed-Phase (C18) | Acetonitrile/Water, Methanol/Water |
For normal-phase chromatography, start with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. For reversed-phase, begin with a high-polarity system (e.g., 9:1 water/acetonitrile) and decrease the polarity.[12][13]
3. My thiazole derivative is not moving from the baseline in polar solvents like 100% ethyl acetate. What should I do?
If your compound is highly polar and remains at the baseline even with polar solvents in normal-phase chromatography, you can try a more aggressive solvent system. A common approach is to add a small percentage (1-10%) of a stock solution of 10% ammonium hydroxide in methanol to your mobile phase (e.g., dichloromethane).[14] This helps to move very polar compounds down the column. Alternatively, switching to reversed-phase chromatography is a good strategy for highly polar molecules.[15]
4. Should I use isocratic or gradient elution?
-
Isocratic elution uses a constant mobile phase composition and is simpler for routine analyses of less complex mixtures.[16]
-
Gradient elution , where the mobile phase composition changes over time (e.g., increasing polarity in normal-phase), is generally preferred for complex mixtures with a wide range of polarities.[16][17] Gradient elution can improve peak shape, reduce analysis time, and enhance separation for strongly retained compounds.[18][19][20]
5. How can I detect my thiazole derivatives in the collected fractions?
Thiazole derivatives often absorb UV light due to their aromatic nature.[6] Thin-Layer Chromatography (TLC) with a UV indicator (fluorescent activated silica) is a common method to identify fractions containing your compound.[21] Fractions can be spotted on a TLC plate, and the compound visualized under a UV lamp.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of thiazole derivatives.
Problem 1: Poor Separation or Co-elution of Compounds
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of your desired product and impurities.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of your eluent may not be optimal for separating compounds with similar polarities.
-
Solution: Re-optimize your solvent system using TLC. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 for good separation on a column. If impurities have similar polarities to your product, consider trying a different solvent system or an alternative purification technique like recrystallization.[8]
-
-
Column Overload: Loading too much sample onto the column can lead to broad bands and poor separation.
-
Solution: Reduce the amount of crude sample loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.
-
-
Poorly Packed Column: Channels or cracks in the stationary phase can lead to uneven flow and distorted bands.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. If issues persist, consider repacking the column.[22]
-
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
-
Secondary Interactions with Silica Gel: The basic nitrogen atom in the thiazole ring can interact with acidic silanol groups on the surface of the silica gel, causing tailing.[23]
-
Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Solution 2: Use a less active stationary phase, such as end-capped silica or neutral alumina.[23]
-
-
Column Overload: Too much sample can saturate the stationary phase, leading to tailing.[24]
-
Solution: Reduce the sample load. You can test for this by diluting your sample and reinjecting it to see if the peak shape improves.[24]
-
Problem 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks that are broader in the front half.
Possible Causes & Solutions:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure your sample is completely dissolved before loading it onto the column. If solubility is an issue, you can try dry loading the sample. This involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the top of the column.[25]
-
-
Column Overload: A high concentration of the sample can also cause fronting.[24]
-
Solution: Reduce the concentration of your sample or the injection volume.
-
-
Column Collapse: Physical changes to the column bed can also result in fronting.[24]
-
Solution: Ensure you are operating within the column manufacturer's recommended pH and temperature limits.[24]
-
Problem 4: Irrecoverable Sample or On-Column Degradation
Symptoms:
-
Low or no recovery of the desired compound.
-
Appearance of unexpected new spots on TLC of the collected fractions.
Possible Causes & Solutions:
-
Compound Instability on Silica Gel: Some thiazole derivatives are sensitive to the acidic nature of silica gel and can decompose during chromatography.[8][14]
-
Compound is Too Polar: The compound may be irreversibly adsorbed to the stationary phase.
-
Solution: Use a more polar mobile phase, potentially with additives like ammonia, or switch to a reversed-phase system.[14]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues in thiazole derivative purification.
Caption: Troubleshooting workflow for thiazole derivative purification.
IV. Experimental Protocols
Protocol 1: Dry Loading a Sample
This method is useful when your sample has poor solubility in the column's mobile phase.[25]
-
Dissolve your crude sample in a suitable solvent in a round-bottom flask.
-
Add silica gel (approximately 10-20 times the mass of your sample) to the solution.
-
Gently swirl the flask to ensure the silica is fully suspended.
-
Remove the solvent using a rotary evaporator until the silica is dry and free-flowing.
-
Carefully add the dry, sample-impregnated silica to the top of your packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.
-
Proceed with elution as normal.
Protocol 2: Column Chromatography with a Basic Modifier
This protocol is designed to mitigate peak tailing caused by interactions with acidic silica gel.
-
Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Add a small amount of triethylamine (typically 0.1% to 1% by volume) to the mobile phase.
-
Pack your silica gel column using this modified mobile phase.
-
Equilibrate the column by running several column volumes of the modified mobile phase through it.
-
Load your sample and begin elution, collecting fractions as usual.
-
Monitor the fractions by TLC to identify those containing your purified compound.
Workflow for Method Development
This diagram outlines the logical steps for developing a purification method for a new thiazole derivative.
Caption: Method development workflow for thiazole derivative purification.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. acdlabs.com [acdlabs.com]
- 25. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist’s Guide to Purity Analysis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: A Comparative Analysis Centered on LC-MS
For researchers, scientists, and professionals vested in drug development, the purity of pharmaceutical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 4-(chloromethyl)-2-isopropylthiazole hydrochloride, a key intermediate in organic synthesis. By presenting detailed experimental data and protocols, we will establish the distinct advantages of Liquid Chromatography-Mass Spectrometry (LC-MS) while contextualizing its performance against viable alternatives.
The mandate for stringent purity control is not merely a matter of best practice but a regulatory imperative outlined by global bodies like the International Council for Harmonisation (ICH).[1][2] Guidelines such as ICH Q3A stipulate the thresholds for reporting, identifying, and qualifying impurities in new drug substances, often requiring detection and characterization at levels below 0.1%.[2][3][4][5] This necessitates analytical techniques that offer exceptional sensitivity and specificity.
The Gold Standard: LC-MS for Definitive Purity Assessment
LC-MS has emerged as the benchmark for pharmaceutical analysis due to its synergistic combination of high-resolution chromatographic separation and highly sensitive, specific mass-based detection.[6][7][8] This dual capability allows for not only the quantification of the main component but also the detection, identification, and quantification of trace-level impurities that might otherwise go undetected.
Causality in Method Design: A Self-Validating LC-MS Protocol
The following protocol is designed for robustness and compliance, with each parameter selected to ensure a self-validating system capable of meeting rigorous regulatory standards.
1. Sample and Standard Preparation:
-
Rationale: Accurate quantification begins with precise and consistent sample preparation. A diluent that ensures complete dissolution and stability is critical. The chosen concentration (1.0 mg/mL) is standard for API assays, while the impurity standard concentration is targeted at the typical reporting threshold (0.1%).
-
Procedure:
-
Prepare a diluent of 50:50 acetonitrile:water (v/v).
-
Accurately weigh and dissolve this compound in the diluent to a final concentration of 1.0 mg/mL.
-
Prepare a stock solution of any known potential impurities (e.g., starting materials, by-products) and dilute to a concentration of 1.0 µg/mL (0.1% of the main analyte concentration).
-
2. Chromatographic Separation (UPLC/HPLC):
-
Rationale: A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar small molecules. The gradient elution, starting with a high aqueous component, ensures retention of the main peak, while the increasing organic phase elutes potential impurities with varying polarities. The use of formic acid is crucial as it acidifies the mobile phase to ensure consistent protonation of the analyte and acts as a volatile modifier, which is essential for efficient ionization in the mass spectrometer.[9]
-
Parameters:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-10 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometric Detection:
-
Rationale: Electrospray Ionization (ESI) in positive mode is selected as thiazoles contain nitrogen atoms that are readily protonated. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is preferred for its ability to provide accurate mass measurements, which aids in the confident identification of unknown impurities by allowing for the determination of their elemental composition. Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument can be used for ultra-sensitive quantification of known impurities.[10]
-
Parameters (example using a Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: 50-500 m/z
-
Acquisition Mode: Full Scan MS and data-dependent MS/MS (ddMS2) to obtain fragmentation data for structural elucidation of impurities.
-
Visualizing the LC-MS Workflow
Caption: High-level workflow for LC-MS purity analysis.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS offers a comprehensive solution, other techniques have their place in a well-equipped analytical laboratory. Understanding their respective strengths and weaknesses is key to selecting the appropriate tool for the task.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A cornerstone of quality control labs, HPLC-UV separates compounds chromatographically and detects them based on their absorbance of UV light.[6]
-
Strengths: Robust, reliable, and cost-effective for routine analysis and quantification of the primary component and known, chromophoric impurities.
-
Weaknesses: Lacks the specificity of MS. Co-eluting impurities can lead to inaccurate quantification. It cannot identify unknown impurities and is insensitive to compounds that lack a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase.[6] Thiazole derivatives can be amenable to GC analysis.[11][12]
-
Strengths: Excellent for identifying residual solvents (a class of impurities mandated by ICH Q3C).[1] It offers high chromatographic resolution for volatile compounds.
-
Weaknesses: Not suitable for non-volatile or thermally labile compounds. The high temperatures of the injection port can cause degradation of some analytes, creating a misleading impurity profile. Derivatization may be required for polar compounds, adding complexity to sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei.[13][14] It can provide purity values without needing a specific reference standard of the analyte itself, instead using a certified internal standard.[15][16]
-
Strengths: Highly accurate and precise for assaying the main component. It is non-destructive and can provide structural information on both the analyte and impurities simultaneously.[14]
-
Weaknesses: Relatively low sensitivity compared to LC-MS, making it unsuitable for detecting and quantifying trace-level impurities (e.g., below the 0.1% level). Complex spectra with overlapping signals can make quantification challenging.
Quantitative Data and Performance Comparison
The table below summarizes the performance of each technique for the analysis of this compound, based on established principles and typical experimental outcomes.
| Parameter | LC-MS (UPLC-QTOF) | HPLC-UV | GC-MS | qNMR (¹H, 500 MHz) |
| Primary Use | Identification & Quantification | Routine Quantification | Volatiles & Residual Solvents | Absolute Quantification (Assay) |
| Sensitivity (LOD) | < 0.01% | ~0.03% - 0.05% | ~0.01% (for volatiles) | ~0.1% - 0.2% |
| Selectivity | Very High (Mass-based) | Moderate (Chromatographic) | High (Mass-based) | Moderate (Chemical Shift) |
| Identification Power | Excellent (Accurate Mass, MS/MS) | Poor (Retention Time only) | Good (Library Matching) | Good (Structural Info) |
| Throughput | High | High | Moderate | Low |
| Cost (Instrument) | High | Low | Moderate | Very High |
| Expertise Required | High | Low | Moderate | High |
Decision Framework for Method Selection
The choice of analytical technique is dictated by the specific question being asked. The following decision tree illustrates a logical approach to selecting the most appropriate method.
Caption: A decision tree for selecting the optimal analytical method.
Conclusion: An Integrated Analytical Approach
For the comprehensive purity assessment of this compound, LC-MS stands out as the superior technique . Its unparalleled combination of sensitivity and specificity makes it indispensable for detecting and identifying unknown impurities at the levels required by regulatory bodies.[8] It provides the highest degree of confidence that a substance meets the stringent quality standards for pharmaceutical development.
However, a truly robust quality control strategy often employs an orthogonal approach. HPLC-UV remains a cost-effective and reliable tool for routine batch release testing of the main component. GC-MS is essential for the specific analysis of residual solvents, and qNMR offers a powerful, non-destructive method for obtaining a highly accurate assay value of the active substance. By understanding the capabilities and limitations of each method, scientists can build a comprehensive analytical package that ensures product quality and patient safety.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ikev.org [ikev.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. ijrar.com [ijrar.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. oaji.net [oaji.net]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. [PDF] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients | Semantic Scholar [semanticscholar.org]
- 15. Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418 | Southwest Research Institute [swri.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: A Key Ritonavir Intermediate
Introduction
4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical building block in the synthesis of Ritonavir, an essential protease inhibitor used in the treatment of HIV/AIDS.[1] The efficiency, scalability, and safety of the synthetic route to this intermediate directly impact the overall cost and accessibility of the final drug. This guide provides an in-depth comparison of three distinct synthetic strategies for preparing this compound. We will delve into the classic Hantzsch thiazole synthesis, a route proceeding via a hydroxymethyl intermediate, and a modern, greener approach utilizing 1,3-dihydroxyacetone. Each route will be evaluated based on its chemical logic, experimental protocol, yield, safety considerations, and industrial applicability, providing researchers and drug development professionals with the critical data needed to make informed decisions.
Route 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing thiazole rings.[2] This approach involves the cyclocondensation of a thioamide with an α-haloketone. For the target molecule, this translates to the reaction between 2-methylpropanethioamide (isobutyrothioamide) and the hazardous lachrymator, 1,3-dichloroacetone.[3][4]
Chemical Logic and Mechanism
The synthesis begins with the preparation of 2-methylpropanethioamide, typically by treating isobutyramide with a thionating agent like phosphorus pentasulfide (P₄S₁₀). The subsequent Hantzsch reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on one of the α-carbons of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]
Experimental Protocol
Step 1a: Synthesis of 2-Methylpropanethioamide A patent outlines a typical procedure where isobutyramide is reacted with phosphorus pentasulfide in an organic solvent.[4] Due to the heterogeneous nature and potential hazards of P₄S₁₀, careful control of reaction conditions is paramount.
Step 1b: Cyclocondensation to form this compound The crude 2-methylpropanethioamide is dissolved in a suitable organic solvent and reacted with 1,3-dichloroacetone. The reaction mixture is typically heated to drive the condensation.[3] After the reaction is complete, the resulting hydrochloride salt is isolated, often by filtration after cooling.
Detailed Protocol (Representative):
-
Thioamide Formation: To a stirred suspension of isobutyramide (1.0 eq) in dry toluene, phosphorus pentasulfide (0.5 eq) is added portion-wise at a controlled temperature. The mixture is refluxed for 4-6 hours until TLC indicates the consumption of starting material. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude 2-methylpropanethioamide.
-
Hantzsch Cyclization: The crude thioamide (1.0 eq) is dissolved in ethanol. 1,3-Dichloroacetone (1.05 eq) is added, and the mixture is refluxed for 2-6 hours.[3] Upon cooling to 0-5 °C, the product, this compound, precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.
Data and Performance
| Parameter | Value/Comment | Source |
| Overall Yield | Moderate to Good (typically 60-75%) | [3][4] |
| Purity | Generally requires recrystallization | N/A |
| Key Reagents | Isobutyramide, P₄S₁₀, 1,3-Dichloroacetone | [4] |
| Safety Concerns | High: 1,3-Dichloroacetone is a potent lachrymator and toxic. P₄S₁₀ is hazardous and reacts with moisture. | [6] |
| Scalability | Proven on an industrial scale, but requires robust containment for hazardous reagents. | [3] |
Workflow Diagram
Caption: Workflow for the Hantzsch synthesis route.
Route 2: The Hydroxymethyl Intermediate Pathway
This strategy circumvents the direct use of 1,3-dichloroacetone in the cyclization step by first constructing a stable precursor, 2-isopropyl-4-hydroxymethylthiazole, which is subsequently chlorinated to yield the final product.
Chemical Logic and Mechanism
The core of this route is the formation of the thiazole ring with a hydroxymethyl group at the 4-position. A patented method describes the condensation of 2-methylpropanethioamide with a C3 synthon derived from 2,2-dimethyl-4-methylene-1,3-dioxane.[7] The resulting alcohol is then converted to the target chloride. This chlorination is a standard nucleophilic substitution, typically achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which activate the hydroxyl group for displacement by chloride.
Experimental Protocol
Step 2a: Synthesis of 2-isopropyl-4-hydroxymethylthiazole As described in patent CN104557763A, 2,2-dimethyl-4-methylene-1,3-dioxane undergoes an addition reaction with a halogenating agent, followed by condensation with 2-methylpropanethioamide to generate the hydroxymethylthiazole intermediate.[7]
Step 2b: Chlorination to 4-(Chloromethyl)-2-isopropylthiazole The 2-isopropyl-4-hydroxymethylthiazole is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled in an ice bath before the dropwise addition of a chlorinating agent, such as thionyl chloride. The reaction is typically stirred overnight at room temperature. An aqueous workup with a mild base neutralizes excess acid, and the product is extracted.[7]
Detailed Protocol (Representative):
-
Hydroxymethylthiazole Synthesis: (Following patent literature) 2,2-dimethyl-4-methylene-1,3-dioxane (1.0 eq) is treated with N-bromosuccinimide (1.1 eq) in an aqueous solvent system to form a bromohydrin intermediate. This is then reacted in situ with 2-methylpropanethioamide (1.0 eq) under mild heating to afford 2-isopropyl-4-hydroxymethylthiazole.
-
Chlorination: 2-isopropyl-4-hydroxymethylthiazole (8.5 g) is dissolved in dichloromethane (85 mL) and cooled to 5 °C. Thionyl chloride (12.4 g) is added dropwise. After addition, the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by carefully adding a saturated sodium carbonate solution. The layers are separated, the aqueous phase is extracted with DCM, and the combined organic layers are dried and concentrated to yield the product.[7] The hydrochloride salt can be formed by treating a solution of the free base with HCl.
Data and Performance
| Parameter | Value/Comment | Source |
| Yield (Chlorination Step) | Excellent (90-99%) | [7] |
| Purity | High, often requires minimal purification | [7] |
| Key Reagents | 2-isopropyl-4-hydroxymethylthiazole, Thionyl Chloride | [7][8] |
| Safety Concerns | Moderate: Thionyl chloride is corrosive, toxic, and reacts violently with water.[9] The starting materials for the hydroxymethyl intermediate may be less common. | |
| Scalability | Favorable due to high yields in the final step, but depends on the scalability of the hydroxymethylthiazole synthesis. | N/A |
Workflow Diagram
Caption: Workflow for the hydroxymethyl intermediate route.
Route 3: The "Green" 1,3-Dihydroxyacetone Approach
Driven by the principles of green chemistry, this modern route avoids highly toxic and environmentally damaging reagents by utilizing 1,3-dihydroxyacetone (DHA), a biodegradable and safer alternative to 1,3-dichloroacetone.[6][10]
Chemical Logic and Mechanism
This multi-step synthesis begins with readily available isobutyric acid. It is first converted to its acid chloride using thionyl chloride. This activated intermediate is then reacted with ammonium sulfide in aqueous ammonia to form 2-methylpropanethioamide in situ. The key step is the acid-catalyzed cyclocondensation of the thioamide with 1,3-dihydroxyacetone. The two hydroxyl groups undergo elimination to form the thiazole ring directly. This approach replaces a hazardous α-haloketone with a benign polyol, significantly improving the process's safety and environmental profile.
Experimental Protocol
Step 3a: Synthesis of Isobutyryl Chloride Isobutyric acid is dissolved in dichloromethane and cooled. Thionyl chloride is added dropwise, and the reaction is warmed and stirred for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield isobutyryl chloride. A 95% yield is reported for this step.[10]
Step 3b: Synthesis of 2-Methylpropanethioamide The crude isobutyryl chloride is dissolved in aqueous ammonia and treated with ammonium sulfide. The mixture is heated for 5 hours. After workup, 2-methylpropanethioamide is obtained with a reported yield of 85%.[10]
Step 3c: Cyclization with 1,3-Dihydroxyacetone The thioamide is dissolved in a ketone solvent, and 1,3-dihydroxyacetone is added, followed by concentrated sulfuric acid to catalyze the ring closure and dehydration, yielding the target thiazole.
Detailed Protocol (Based on CN107445916A):
-
Acid Chloride Formation: 50g of isobutyric acid is dissolved in 500mL DCM, cooled to 0-5 °C, and 101.4g of thionyl chloride is added dropwise. The reaction is warmed to 30-35 °C for 2h. Concentration under reduced pressure gives isobutyryl chloride (57.5g, 95% yield).[10]
-
Thioamide Formation: 50g of isobutyryl chloride is added to 400mL aqueous ammonia at 20-25 °C. 47.9g of ammonium sulfide is added, and the mixture is heated to 40-50 °C for 5h. Workup and concentration yield 2-methylpropanethioamide (41.1g, 85% yield).[10]
-
Cyclization: The thioamide and 1,3-dihydroxyacetone are reacted in a suitable solvent with an acid catalyst to form 4-(chloromethyl)-2-isopropylthiazole. (Note: The patent describes subsequent conversion to another intermediate, but the key cyclization forms the desired thiazole ring which is then chlorinated in a final step).
Data and Performance
| Parameter | Value/Comment | Source |
| Yield (Overall) | Good, with high yields in individual steps (e.g., 95%, 85%) | [10] |
| Purity | Reported purity of intermediates is high (>98%) | [10] |
| Key Reagents | Isobutyric Acid, Thionyl Chloride, Ammonium Sulfide, 1,3-Dihydroxyacetone | [10] |
| Safety Concerns | Low to Moderate: Avoids 1,3-dichloroacetone. Thionyl chloride is still used but in an early, controlled step. 1,3-dihydroxyacetone is non-toxic. | [6][10] |
| Scalability | Highly promising for industrial scale due to low-cost starting materials and significantly improved safety profile. | [10] |
Workflow Diagram
Caption: Workflow for the green synthesis route.
Comparative Analysis
| Feature | Route 1: Hantzsch Synthesis | Route 2: Hydroxymethyl Intermediate | Route 3: Green Dihydroxyacetone |
| Key Advantage | Well-established, direct cyclization | High yield in the final chlorination step | Superior safety and environmental profile |
| Key Disadvantage | Use of highly toxic 1,3-dichloroacetone | Potential for a longer route depending on intermediate synthesis | Multi-step process requiring careful control |
| Starting Materials | Common, but one is highly hazardous | Can vary; some may be less common | Inexpensive, readily available, and safer |
| Overall Yield | Moderate to Good | Potentially high, dependent on first step | Good, with high yields in each reported step |
| Safety Profile | Poor | Moderate | Good |
| Industrial Viability | Established but requires significant safety infrastructure | Viable, especially if the hydroxymethyl intermediate is readily sourced | Highly Recommended for future development |
The Hantzsch Synthesis (Route 1) is a classic, proven method but suffers from the significant operational hazards associated with 1,3-dichloroacetone. While effective, modern process safety and environmental standards make this route less attractive for new process development.
The Hydroxymethyl Intermediate Route (Route 2) offers a clever way to avoid the hazardous cyclization reagent. The final chlorination step is remarkably efficient, with reported yields up to 99%.[7] The overall viability of this route is critically dependent on the cost and efficiency of producing the 2-isopropyl-4-hydroxymethylthiazole precursor.
The Green Dihydroxyacetone Route (Route 3) represents the most modern and forward-thinking approach. By replacing 1,3-dichloroacetone with benign 1,3-dihydroxyacetone, it drastically improves the safety and environmental impact of the synthesis.[10] The use of inexpensive commodity chemicals like isobutyric acid as the ultimate starting material makes this route highly compelling from an economic and sustainability perspective, marking it as the superior choice for industrial-scale production.
Conclusion
While all three routes are chemically viable for the synthesis of this compound, they are not created equal. The classic Hantzsch synthesis, though historically significant, carries safety and handling burdens that are difficult to justify in a modern pharmaceutical manufacturing context. The hydroxymethyl intermediate route is a strong contender, particularly valued for its high-yielding final step.
However, the Green Dihydroxyacetone Route stands out as the most advantageous strategy . It successfully balances efficiency—with high reported yields in its constituent steps—with a vastly improved safety and environmental profile. For researchers and companies looking to develop a robust, scalable, and sustainable process for this key Ritonavir intermediate, the principles embodied in Route 3 offer the most promising path forward.
References
- 1. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 2. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101121681A - Method for preparing thio-iso-butanamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
A Researcher's Guide to Thiazole Synthesis: A Comparative Analysis of Safer and More Versatile Alternatives to 1,3-Dichloroacetone
For decades, the thiazole ring has been a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The Hantzsch thiazole synthesis, a venerable and robust method dating back to 1887, has traditionally been the workhorse for constructing this essential heterocycle.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[3]
Among the various α-haloketones, 1,3-dichloroacetone has been employed for creating specific substitution patterns, particularly for synthesizing (2-amino-5-thiazolyl) chloromethyl ketones.[4] However, its use is fraught with challenges. 1,3-Dichloroacetone is a potent lachrymator, toxic, and its high reactivity can lead to undesired side reactions, such as the formation of bis-thiazolyl ketones.[4][5] These drawbacks, coupled with a growing emphasis on green and sustainable chemistry, have spurred the development of safer and more efficient alternative reagents and protocols.[1][6]
This guide provides a comparative analysis of viable alternatives to 1,3-dichloroacetone for thiazole synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and organic synthesis to make informed, safety-conscious, and efficient experimental choices.
The Hantzsch Synthesis: A Mechanistic Overview
The enduring utility of the Hantzsch synthesis lies in its simplicity and broad applicability.[1] The reaction proceeds through a well-established multi-step pathway, beginning with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[3][7]
Caption: Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis.
Key Alternative Strategies to Circumvent 1,3-Dichloroacetone
The primary strategies for replacing hazardous α-haloketones involve either using more stable precursor equivalents or generating the reactive intermediate in situ under controlled conditions.
Diazoketones: The Stable and Versatile Alternative
Recent advancements highlight diazoketones as chemically resilient and stable synthetic equivalents to traditional α-haloketones.[8] This approach avoids handling toxic and lachrymatory halogenated compounds. The reaction is typically catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), which protonates the diazoketone to form a key intermediate that readily reacts with the thioamide or thiourea.[9]
This method is not only safer but also highly versatile and scalable, offering a straightforward one-pot procedure that aligns with the increasing need for sustainable chemical processes.[8] The reaction demonstrates broad functional group tolerance and consistently produces high yields across various substrates.[8][9]
One-Pot In-Situ Halogenation of Ketones
This strategy focuses on generating the reactive α-halo carbonyl compound within the reaction vessel from a readily available and less hazardous ketone. This eliminates the need to synthesize, purify, and store the often-unstable α-haloketone.
Several methods have been developed for this purpose:
-
Copper(II) Bromide: CuBr₂ serves as an efficient and inexpensive reagent for the α-bromination of aromatic methyl ketones, followed by cyclization with thiourea in a one-pot process.[10]
-
Trichloroisocyanuric Acid (TCCA): TCCA has been successfully used as a safe and sustainable source of halogen, replacing more toxic reagents like iodine.[11] This method is often paired with a recyclable nanocatalyst, further enhancing its green chemistry credentials.[11]
-
N-Halosuccinimides (NCS/NBS): N-bromosuccinimide (NBS) is commonly used for the α-halogenation of β-keto esters, which then undergo cyclization with thiourea.[12]
These one-pot procedures are highly efficient, often reducing reaction times and simplifying workup procedures by avoiding the isolation of intermediates.[10]
Caption: Figure 2: Workflow Comparison of Thiazole Synthesis Routes.
Comparative Performance of Alternative Reagents
The choice of reagent profoundly impacts reaction yield, scope, safety, and overall efficiency. The following table summarizes the performance of key alternatives based on published experimental data.
| Reagent/Method | Typical Starting Materials | Key Advantages | Typical Yields | Limitations & Considerations | References |
| 1,3-Dichloroacetone | Thioamides, Amidinothioureas | Direct route to specific chloro-methyl ketones | 20-40% | Highly toxic, lachrymatory, risk of bis-adduct formation.[4] | [4][13] |
| Diazoketones | Diazoketones, Thioureas, Thioamides | Stable, non-halogenated reagents; scalable; one-pot procedure; broad scope. | 87-96% | Requires synthesis of diazoketone precursors.[1] | [1][8][9] |
| In-Situ Bromination (CuBr₂) | Aromatic Methyl Ketones, Thioureas | One-pot from simple ketones; avoids handling α-haloketones; inexpensive reagent. | 68-90% | Primarily demonstrated for aromatic methyl ketones. | [10] |
| In-Situ Halogenation (TCCA) | Methyl Ketones, Thiourea | Green halogen source; non-toxic solvent; recyclable catalyst system. | High | Requires specific nanocatalyst preparation. | [11] |
| Other α-Haloketones | 2-Bromoacetophenones, Thiourea | Classic, well-understood; high-yielding for many substrates. | >90% | Still requires handling of lachrymatory α-haloketones. | [3][7][14] |
Validated Experimental Protocols
Adherence to a well-defined protocol is critical for reproducibility and safety. The following are step-by-step methodologies for key synthetic routes.
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol is a benchmark example of the Hantzsch synthesis using a common α-haloketone.[7]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake thoroughly with water.
-
Spread the collected solid on a watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.
Protocol 2: One-Pot Synthesis of 2,4-Disubstituted Thiazoles using Diazoketones
This protocol demonstrates the use of stable diazoketones as an alternative to α-haloketones.[8]
Materials:
-
Diazoketone (1.0 equiv)
-
Thiourea or Thiosemicarbazide (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (0.9 equiv)
-
Isopropyl alcohol (i-PrOH)
-
Acid source (e.g., HBr in AcOH)
Procedure:
-
In-situ generation of α-halogenketone: To a solution of the diazoketone in a suitable solvent, add the acid source (e.g., HBr) to generate the α-halogenketone intermediate.
-
Condensation: Add thiourea (or thiosemicarbazide) and Na₂CO₃ to the reaction mixture.
-
Cyclization & Dehydration: Boil the reaction mixture in i-PrOH. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and perform a standard aqueous workup.
-
Purification: The crude product is purified by column chromatography to yield the desired 2,4-disubstituted thiazole.
Note: This is a generalized procedure. The specific acid, solvent, and temperature may vary based on the substrate as detailed in the source literature.[8]
Protocol 3: One-Pot Synthesis of 2-Aminothiazoles via In-Situ Bromination
This protocol exemplifies the safer one-pot approach starting from an aromatic ketone.[10]
Materials:
-
Aromatic methyl ketone (e.g., Acetophenone) (1.0 mmol)
-
Thiourea (2.2 mmol)
-
Copper(II) Bromide (CuBr₂) (1.1 mmol)
-
Ethanol (EtOH)
Procedure:
-
To a reaction flask, add the aromatic methyl ketone, thiourea, and CuBr₂.
-
Add ethanol as the solvent.
-
Reflux the reaction mixture with stirring. Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Add aqueous ammonia to the mixture and stir for 10 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-aminothiazole derivative.
Conclusion and Future Outlook
While 1,3-dichloroacetone and other α-haloketones have historically been pivotal in thiazole synthesis, the field is clearly moving towards safer and more sustainable methodologies. The use of diazoketones as stable synthons and the development of one-pot in-situ halogenation protocols represent significant advancements.[8][10] These modern approaches not only mitigate the significant handling risks associated with toxic reagents but also frequently offer improved yields, scalability, and alignment with the principles of green chemistry.[1][11] For researchers and drug development professionals, adopting these alternative strategies can lead to safer laboratory practices, more efficient synthetic routes, and a reduced environmental footprint without compromising on chemical versatility.
References
- 1. bepls.com [bepls.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
A Comparative Spectroscopic Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride for the Research Scientist
For professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a key building block in the synthesis of various pharmaceutically active molecules. Its utility is predicated on its specific chemical structure, which dictates its reactivity and suitability for downstream applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a comparative perspective with structurally related molecules to aid researchers in its unambiguous identification and characterization.
Structural Overview and Predicted Spectroscopic Features
This compound possesses a distinct molecular architecture comprising a thiazole ring substituted with an isopropyl group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form protonates the thiazole ring, influencing its electronic properties and, consequently, its spectroscopic signature.
Based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can predict the key spectral features of this molecule. This predictive approach is an essential tool in the absence of readily available experimental data and serves as a foundational hypothesis for experimental verification.
Comparative Analysis with Structural Analogs
To provide a robust framework for the identification of this compound, a comparative analysis with structurally similar compounds is invaluable. For this guide, we will utilize experimental data for 2-isopropyl-4-methylthiazole and 4-(chloromethyl)pyridine hydrochloride . The former allows for a direct assessment of the electronic and steric effects of substituting a methyl group with a chloromethyl group on the thiazole ring. The latter provides insight into the spectroscopic characteristics of a chloromethyl group attached to a different nitrogen-containing aromatic heterocycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum is expected to exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | Doublet | 6H | -CH(CH₃ )₂ | The six equivalent methyl protons of the isopropyl group are split by the adjacent methine proton. |
| ~3.3 | Septet | 1H | -CH (CH₃)₂ | The methine proton of the isopropyl group is split by the six adjacent methyl protons. |
| ~4.8 | Singlet | 2H | -CH₂ Cl | The methylene protons of the chloromethyl group are expected to be a singlet and are deshielded by the adjacent chlorine atom and the thiazolium ring. |
| ~7.8 | Singlet | 1H | Thiazole C5-H | The proton on the thiazole ring is expected to be a singlet and will be significantly deshielded due to the aromaticity and positive charge of the thiazolium ring. |
| ~10-12 | Broad Singlet | 1H | NH ⁺ | The proton on the nitrogen of the thiazolium ring is expected to be a broad singlet and may be exchangeable with deuterium in D₂O. |
Comparative ¹H NMR Data
| Compound | Isopropyl -CH₃ (ppm) | Isopropyl -CH (ppm) | 4-substituent (ppm) | Heterocyclic Proton (ppm) |
| 4-(Chloromethyl)-2-isopropylthiazole HCl (Predicted) | ~1.4 (d) | ~3.3 (sept) | ~4.8 (s, -CH₂Cl) | ~7.8 (s) |
| 2-Isopropyl-4-methylthiazole (Experimental) [1] | 1.38 (d) | 3.28 (sept) | 2.41 (s, -CH₃) | 6.69 (s) |
| 4-(Chloromethyl)pyridine HCl (Experimental) | N/A | N/A | ~4.8 (s, -CH₂Cl) | ~7.6 (d), ~8.8 (d) |
The comparison highlights the expected downfield shift of the thiazole proton in the hydrochloride salt compared to the free base, a consequence of the increased electron-withdrawing nature of the protonated ring. The chemical shift of the chloromethyl protons is anticipated to be similar to that observed in 4-(chloromethyl)pyridine hydrochloride.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum is expected to show the following signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~23 | -CH(C H₃)₂ | The methyl carbons of the isopropyl group. |
| ~34 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~40 | -C H₂Cl | The methylene carbon, deshielded by the chlorine atom. |
| ~120 | Thiazole C 5 | The carbon bearing the proton in the thiazole ring. |
| ~155 | Thiazole C 4 | The carbon attached to the chloromethyl group. |
| ~180 | Thiazole C 2 | The carbon attached to the isopropyl group, expected to be the most deshielded carbon in the ring. |
Comparative ¹³C NMR Data
| Compound | Isopropyl -CH₃ (ppm) | Isopropyl -CH (ppm) | 4-substituent (ppm) | Thiazole C2 (ppm) | Thiazole C4 (ppm) | Thiazole C5 (ppm) |
| 4-(Chloromethyl)-2-isopropylthiazole HCl (Predicted) | ~23 | ~34 | ~40 (-CH₂Cl) | ~180 | ~155 | ~120 |
| 2-Isopropyl-4-methylthiazole (Experimental) [1] | 23.2 | 33.3 | 17.0 (-CH₃) | 177.4 | 152.0 | 111.7 |
| 4-(Chloromethyl)pyridine HCl (Experimental) | N/A | N/A | ~45 (-CH₂Cl) | N/A | ~150 | ~125 |
The predicted chemical shifts for the target compound's thiazole ring carbons are shifted downfield compared to the methyl analog due to the electron-withdrawing effect of the chloromethyl group and the protonation of the ring.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
dot
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum of this compound
| Predicted Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Thiazole ring) |
| 2970-2870 | C-H stretch | Aliphatic (Isopropyl group) |
| ~2700-2400 | N-H stretch | Ammonium salt (Thiazolium N-H⁺) |
| ~1600 | C=N stretch | Thiazole ring |
| ~1465 | C-H bend | Aliphatic (Isopropyl group) |
| ~1385 | C-H bend | Isopropyl group (gem-dimethyl) |
| ~750 | C-Cl stretch | Chloromethyl group |
The presence of a broad absorption in the 2700-2400 cm⁻¹ region would be a strong indicator of the hydrochloride salt form. The C-Cl stretch is expected in the fingerprint region and may be difficult to assign definitively.
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
For solid samples, the KBr pellet method is a common technique for obtaining high-quality transmission IR spectra.
dot
Caption: Step-by-step workflow for preparing a KBr pellet for IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.
Predicted Mass Spectrum of 4-(Chloromethyl)-2-isopropylthiazole (Free Base)
For the free base, 4-(Chloromethyl)-2-isopropylthiazole (C₇H₁₀ClNS), the molecular weight is approximately 175.68 g/mol .
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (M⁺) and another two mass units higher for the ³⁷Cl isotope (M+2). The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z ~140.
-
Loss of the chloromethyl radical (•CH₂Cl): This would lead to a fragment at m/z ~126.
-
Alpha-cleavage: Cleavage of the bond between the isopropyl group and the thiazole ring could result in a fragment corresponding to the loss of a propyl radical, or a fragment representing the isopropyl cation.
-
Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that is well-suited for the analysis of relatively volatile and thermally stable small molecules.
dot
Caption: General workflow for acquiring an electron ionization mass spectrum.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of spectroscopy and making informed comparisons with structurally related analogs, researchers can approach the identification of this important synthetic intermediate with a high degree of confidence. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. It is the synthesis of predictive analysis, comparative data, and rigorous experimental technique that ultimately enables the confident structural elucidation of novel chemical entities.
References
A Guide to the Certificate of Analysis for 4-(Chloromethyl)-2-isopropylthiazole hydrochloride: Ensuring Quality in Pharmaceutical Synthesis
For drug development professionals, the integrity of an Active Pharmaceutical Ingredient (API) is paramount, and this integrity begins with the quality of its starting materials and intermediates. The Certificate of Analysis (CoA) is the primary document that assures this quality. This guide provides an in-depth analysis of the CoA for 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical intermediate in the synthesis of Ritonavir, an essential antiretroviral medication used to treat HIV/AIDS.[1]
We will dissect the critical quality attributes of this intermediate, explain the causality behind the analytical methodologies used for its characterization, and compare its quality control profile with other intermediates in the Ritonavir synthetic pathway. This guide is intended for researchers, scientists, and quality control professionals who rely on high-purity reagents to ensure the success of their synthetic endeavors and the safety of the final drug product.
The Central Role of a Certificate of Analysis in Drug Synthesis
A Certificate of Analysis is more than a simple declaration of a product's identity; it is a legally binding document that provides a detailed summary of the quality control tests performed on a specific batch of a chemical. For a key intermediate like this compound, the CoA serves as the foundation of trust between the supplier and the pharmaceutical manufacturer. It validates that the material meets the required specifications for identity, purity, and quality, thereby minimizing the risk of introducing impurities that could compromise the yield, safety, and efficacy of the final API.
The generation of a CoA follows a rigorous, self-validating workflow. Each batch of the synthesized intermediate is quarantined and sampled. A suite of analytical tests is then performed, and the results are meticulously compared against pre-defined specifications. Only upon successful verification is the CoA issued and the batch released for sale.
Caption: Workflow for Quality Control and CoA Generation.
Deconstructing the CoA: Critical Tests for this compound
The molecular structure of this compound dictates the specific analytical tests required to confirm its identity and purity. As a hydrochloride salt, it is typically a solid material.[2]
Caption: Chemical Structure of the Topic Compound.
Below, we detail the essential tests found on a comprehensive CoA for this intermediate, explaining the scientific rationale for each.
Table 1: Typical Certificate of Analysis
| Test Parameter | Specification | Method |
| Identification | ||
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance |
| FTIR | Conforms to reference | Infrared Spectroscopy |
| Assay (Purity) | ≥ 98.0% (Area %) | High-Performance Liquid Chrom. (HPLC) |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Impurities | ||
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Individual Unknown Impurity | ≤ 0.2% | HPLC |
Identification Tests: Confirming Chemical Structure
A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Causality: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton in the molecule, acting as a molecular fingerprint. For this intermediate, ¹H NMR confirms the presence and connectivity of the isopropyl group, the thiazole ring proton, and the chloromethyl group. The integration of the signals should correspond to the number of protons in each group.
-
Trustworthiness: The unique chemical shifts and coupling patterns are highly specific to the molecule's structure. Any deviation from the reference spectrum would indicate the presence of impurities or an incorrect structure.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorption bands would correspond to C-H bonds (aliphatic), C=N and C=C bonds within the thiazole ring, and the C-Cl bond.[3][4]
-
Trustworthiness: This technique provides a rapid and reliable confirmation that the principal functional groups of the expected structure are present. The spectrum is compared against a qualified reference standard.
Assay: Quantifying Purity
A. High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is the gold standard for determining the purity of non-volatile and semi-volatile organic compounds.[5] A reversed-phase HPLC method separates the main compound from any process-related impurities or degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is typically reported as an area percentage, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
-
Trustworthiness: The method's high resolution allows for the detection and quantification of even minor impurities. A validated HPLC method ensures that the reported purity value is accurate and reproducible. The control of individual unknown impurities to a low level (e.g., ≤ 0.2%) is critical to prevent the formation of difficult-to-remove derivatives in subsequent synthetic steps.
Caption: Standard workflow for HPLC purity determination.
Impurity Profile: Controlling Contaminants
A. Water Content (Karl Fischer Titration)
-
Causality: The chloromethyl group is a reactive electrophile. The presence of excess water could potentially lead to hydrolysis, forming the corresponding hydroxymethyl derivative. This impurity could interfere with the subsequent reaction to form Ritonavir. Karl Fischer titration is a highly sensitive and specific method for quantifying water content.
-
Trustworthiness: This method is the pharmacopeial standard for water determination, ensuring that the material is suitable for moisture-sensitive reactions.
Comparative Analysis: Quality Control Across the Ritonavir Synthetic Pathway
The stringency of quality control must be high at every step of a multi-step synthesis. However, the nature of the critical quality attributes evolves as the molecule becomes more complex. Let's compare the CoA of our early-stage intermediate with a more complex, downstream intermediate in the Ritonavir synthesis, such as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane .
Table 2: Comparison of Critical Quality Attributes
| Feature | 4-(Chloromethyl)-2-isopropylthiazole HCl (Early Stage) | (2S,3S,5S)-...diphenylhexane (Late Stage) | Rationale for Difference |
| Primary Focus | Structural identity, chemical purity, control of reactive impurities (e.g., water). | Stereochemical identity, chiral purity, absence of diastereomers. | The late-stage intermediate is a complex chiral molecule; its specific 3D arrangement is essential for biological activity. |
| Key Analytical Test | Purity by Reversed-Phase HPLC. | Chiral Purity by Chiral HPLC, Specific Optical Rotation. | Standard HPLC confirms chemical purity, while specialized chiral methods are required to separate and quantify stereoisomers. |
| Critical Impurity Type | Process-related impurities (e.g., starting materials, hydrolysis products). | Diastereomers, enantiomers, epimers. | Impurities in the early stage are often structurally simple. In the late stage, impurities can be stereoisomers that are very difficult to separate from the desired product. |
This comparison highlights a crucial principle: rigorous control of simple impurities in early-stage intermediates is essential to prevent the formation of complex, difficult-to-remove stereoisomers later in the synthesis. An impurity introduced from the thiazole intermediate could lead to a side product that carries through multiple steps, ultimately complicating the purification of the final API and potentially creating a novel impurity that requires extensive toxicological assessment.
Detailed Experimental Protocols
To provide actionable insights, the following are representative protocols for the key analytical methods discussed.
Protocol 1: Purity Determination by HPLC
-
System: HPLC with UV Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject 10 µL of the sample solution. Integrate all peaks and calculate the area percentage of the main peak.
Protocol 2: Structural Confirmation by ¹H NMR
-
System: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm). Integrate all signals and assign them to the corresponding protons in the structure. Verify that chemical shifts, multiplicities, and integrations match the expected pattern for this compound.
Conclusion
The Certificate of Analysis for an early-stage intermediate like this compound is a foundational pillar in the construction of a complex API such as Ritonavir. A thorough understanding of each analytical test and its underlying scientific principle empowers researchers and drug developers to critically evaluate the quality of their starting materials. This guide has demonstrated that while tests for identity and purity are universal, the specific focus of quality control evolves throughout the synthetic pathway. By demanding and understanding a comprehensive CoA, scientists can ensure the integrity of their chemistry, the efficiency of their processes, and the ultimate safety and efficacy of life-saving medicines.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. This compound [cymitquimica.com]
- 3. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: An Essential Intermediate in Pharmaceutical Manufacturing
Introduction
4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the antiretroviral agent Ritonavir, a key component in the treatment of HIV/AIDS. The efficiency, cost-effectiveness, and environmental impact of the synthesis of this intermediate are of paramount importance to researchers and professionals in drug development and manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for a given application.
Overview of Synthetic Strategies
The synthesis of this compound predominantly revolves around the construction of the thiazole ring, a classic endeavor in heterocyclic chemistry. The methodologies compared in this guide are:
-
The Classic Hantzsch Thiazole Synthesis: A time-honored and widely utilized method involving the condensation of a thioamide with an α-haloketone.
-
The "Greener" Dihydroxyacetone (DHA) Approach: A more contemporary and environmentally conscious route that replaces a highly toxic starting material with a safer alternative.
-
The Hydroxymethylthiazole Chlorination Pathway: A two-step approach involving the initial synthesis of a hydroxymethyl intermediate followed by chlorination.
This guide will delve into the mechanistic underpinnings, experimental protocols, and, most critically, a comparative analysis of the reported yields for each of these synthetic pathways.
Method 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust and versatile method for the formation of thiazole rings. In the context of this compound, this method involves the reaction of 2-methylpropane thioamide with 1,3-dichloroacetone.
Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on one of the carbonyl-activated chloromethyl groups of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The use of 1,3-dichloroacetone provides the necessary three-carbon backbone and the chloromethyl group at the 4-position of the resulting thiazole. The reaction is typically carried out in a suitable organic solvent and can be performed in a one-pot fashion.
Caption: The Hantzsch synthesis pathway to this compound.
Experimental Protocol
-
Step 1: Preparation of 2-Methylpropane thioamide. Isobutyramide is treated with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, in an anhydrous solvent like toluene or dioxane. The reaction mixture is typically heated to reflux for several hours.
-
Step 2: Cyclization with 1,3-Dichloroacetone. The resulting 2-methylpropane thioamide is then reacted with 1,3-dichloroacetone in a suitable organic solvent. The mixture is refluxed for 2-6 hours.
-
Step 3: Isolation. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 4-(chloromethyl)-2-isopropylthiazole, which can then be treated with hydrochloric acid to form the hydrochloride salt.[1]
Yield and Considerations
While being a very common method, specific yield data for the direct synthesis of this compound can vary. However, analogous Hantzsch syntheses for similar compounds, such as 2-amino-4-(chloromethyl)thiazole hydrochloride, report yields in the range of 70-85% . A significant drawback of this method is the use of 1,3-dichloroacetone, which is a highly toxic and lachrymatory substance, posing significant handling and environmental challenges.
Method 2: The "Greener" Dihydroxyacetone (DHA) Approach
In an effort to mitigate the safety and environmental concerns associated with 1,3-dichloroacetone, a greener synthetic route utilizing 1,3-dihydroxyacetone (DHA) has been developed. This method is highlighted as being more cost-effective and suitable for industrial-scale production.[2]
Mechanism and Rationale
This pathway also begins with the formation of 2-methylpropane thioamide. The key difference lies in the cyclization step, where the less hazardous 1,3-dihydroxyacetone is used in the presence of a strong acid, such as sulfuric acid. The acid catalyzes the in-situ formation of a reactive species from DHA that then undergoes condensation with the thioamide, followed by cyclization and dehydration to form the thiazole ring. A subsequent chlorination step, often achieved with the acid catalyst, furnishes the chloromethyl group.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Bedrock of Ritonavir Synthesis
Ritonavir, a cornerstone protease inhibitor in highly active antiretroviral therapy (HAART) for HIV/AIDS, has fundamentally changed patient outcomes.[1] Its complex molecular structure necessitates a multi-step synthesis process, where the quality of each chemical intermediate is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The manufacturing process involves critical building blocks, such as diaminoalcohol intermediates, which must be meticulously controlled for identity, purity, and strength.[2][3]
This guide provides an in-depth comparison of analytical methodologies for the validation of Ritonavir intermediates. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8] The objective is to equip you, the scientist, with the rationale to not only execute but also design and defend a robust analytical validation system—a system that ensures data integrity and regulatory compliance from development to manufacturing.[9][10]
Pillar 1: The Logic of Validation - Adherence to ICH Q2(R2)
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[11][12] For pharmaceutical intermediates, this means the method must reliably quantify the compound and its potential impurities. The ICH Q2(R2) guideline provides a harmonized framework for this process, outlining the essential performance characteristics that must be evaluated.[6][7][8]
The core validation parameters are not a mere checklist; they form a logical cascade to build confidence in the method's performance.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5] This is the foundation—ensuring you are measuring only what you intend to measure.
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][8]
-
Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies.[9][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][13] It is evaluated at three levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][9]
Caption: Logical workflow for analytical method validation per ICH guidelines.
Pillar 2: Comparative Guide to Analytical Techniques
The choice of analytical technique depends on the physicochemical properties of the Ritonavir intermediate and the specific information required (e.g., purity, identity, residual solvents). Chromatographic and spectroscopic methods are the primary tools.[14][15][16]
| Technique | Primary Application for Intermediates | Strengths | Limitations | Causality for Use |
| Reverse-Phase HPLC (RP-HPLC) | Purity, Assay, Impurity Profiling | High resolution, specificity, sensitivity, and adaptability for quantification.[17][18] | Can be time-consuming; requires soluble samples. | The workhorse for non-volatile organic molecules. The polarity of Ritonavir intermediates makes them ideal candidates for retention and separation on C18 columns. |
| Gas Chromatography (GC) | Residual Solvents, Volatile Impurities | Excellent for volatile and semi-volatile compounds; high sensitivity with detectors like FID. | Requires thermally stable and volatile analytes; derivatization may be needed. | Essential for controlling process-related impurities like solvents (e.g., Toluene, Hexane, Ethyl acetate) used during synthesis.[19] |
| UV-Vis Spectroscopy | Quantification (Assay), Linearity Checks | Simple, cost-effective, rapid, and robust for chromophore-containing molecules.[20][21] | Low specificity; susceptible to interference from other absorbing species. | Used for initial concentration estimations and in-process checks where specificity is less critical or has been established by a primary method like HPLC. |
| FTIR Spectroscopy | Identity Confirmation | Provides a unique molecular "fingerprint" based on functional groups. Fast and non-destructive.[22] | Not suitable for quantification; complex mixtures can be difficult to interpret. | A rapid and definitive test to confirm that the correct intermediate has been synthesized by matching its spectrum against a reference standard. |
| Mass Spectrometry (MS) | Impurity Identification, Structural Elucidation | Extremely high sensitivity and specificity; provides molecular weight and fragmentation data. | High cost and complexity; matrix effects can suppress ion signals. | When coupled with LC (LC-MS), it is the ultimate tool for identifying unknown impurities by providing exact mass and structural information. |
| Nuclear Magnetic Resonance (NMR) | Definitive Structural Confirmation | Provides the most detailed structural information, confirming atom connectivity and stereochemistry.[22] | Lower sensitivity than MS; requires higher sample concentrations and expensive instrumentation. | The gold standard for unequivocally confirming the chemical structure of a newly synthesized intermediate or reference standard. |
Pillar 3: A Self-Validating Protocol - RP-HPLC Method for a Key Ritonavir Intermediate
Let's design and validate an RP-HPLC method for a representative Ritonavir intermediate, for instance, a diaminoalcohol precursor. The goal is to create a self-validating system where the experimental data directly supports the method's suitability.
Caption: Experimental workflow for validating an RP-HPLC method.
Detailed Experimental Protocol & Rationale
Objective: To develop and validate a stability-indicating RP-HPLC method for the assay and impurity determination of a Ritonavir intermediate.
1. Chromatographic Conditions & Rationale:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Causality: The non-polar C18 stationary phase is ideal for retaining the largely hydrophobic structure of Ritonavir intermediates. A longer column provides better resolution for separating closely eluting impurities.[17]
-
-
Mobile Phase: A gradient of Acetonitrile and a pH 3.0 phosphate buffer.
-
Causality: Acetonitrile is a common organic modifier providing good peak shape. A low pH buffer suppresses the ionization of any free amine groups on the intermediate, ensuring sharp, symmetrical peaks and reproducible retention times.
-
-
Flow Rate: 1.0 mL/min.
-
Causality: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
-
-
Detection: UV at 235 nm.
-
Causality: This wavelength is selected based on the UV spectrum of the intermediate, corresponding to a region of significant absorbance for high sensitivity.[21]
-
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
-
2. Validation Experiments:
-
Specificity:
-
Inject the mobile phase blank and a placebo (matrix without the intermediate) to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies by exposing the intermediate to acid, base, oxidative, thermal, and photolytic stress.[10]
-
Analyze the stressed samples. The method is deemed "stability-indicating" if the degradation product peaks are well-resolved from the main intermediate peak (Resolution > 2.0).
-
-
Linearity:
-
Prepare a stock solution of the intermediate reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[21]
-
-
Accuracy (as Recovery):
-
Prepare a placebo solution.
-
Spike the placebo with the intermediate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.
-
Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[21]
-
-
Precision:
-
Repeatability: Prepare six individual samples of the intermediate at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD for the combined results should meet the acceptance criteria.
-
-
LOD & LOQ:
-
Determine based on the signal-to-noise ratio (S/N). Inject solutions of decreasing concentration to find the concentration that yields an S/N of 3:1 for LOD and 10:1 for LOQ.[17]
-
Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness:
-
Deliberately vary key method parameters one at a time:
-
Flow Rate (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition (e.g., vary acetonitrile content by ±2%).
-
Column Temperature (e.g., 28 °C and 32 °C).
-
Mobile Phase pH (e.g., 2.8 and 3.2).
-
-
Analyze the sample under each varied condition and check that system suitability parameters (e.g., tailing factor, resolution, plate count) remain within acceptable limits.[23]
-
Data Summary: Acceptance Criteria and Expected Results
The table below summarizes the typical acceptance criteria and expected outcomes for a successful validation of the described HPLC method.
| Validation Parameter | Acceptance Criterion | Typical Experimental Result |
| Specificity | Analyte peak is pure and resolved from all other peaks (Resolution > 2.0). | Pass |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of nominal concentration | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.1% |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability criteria met under all varied conditions. | Pass |
Conclusion
The validation of analytical methods for Ritonavir intermediates is not merely a procedural requirement; it is a fundamental scientific exercise that underpins product quality and patient safety.[9] A thorough understanding of the principles outlined in the ICH Q2(R2) guideline is essential.[4][5] While HPLC remains the predominant technique for purity and assay testing due to its high resolving power, a multi-faceted approach employing spectroscopic methods like FTIR and UV-Vis is crucial for comprehensive characterization.[14][24]
By designing validation protocols that are inherently self-validating—where the causality of each step is understood and the data generated directly prove the method's fitness for purpose—scientists can ensure the production of high-quality intermediates. This analytical rigor is the first and most critical step in delivering safe and effective Ritonavir to the patients who depend on it.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. wjarr.com [wjarr.com]
- 12. youtube.com [youtube.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jopir.in [jopir.in]
- 17. rjptonline.org [rjptonline.org]
- 18. pharmahealthsciences.net [pharmahealthsciences.net]
- 19. pharmainfo.in [pharmainfo.in]
- 20. sphinxsai.com [sphinxsai.com]
- 21. ajol.info [ajol.info]
- 22. benchchem.com [benchchem.com]
- 23. Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Chlorinating Agents for Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thiazole rings are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, a reliable and versatile method, remains a cornerstone for constructing this critical heterocycle.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. While α-bromoketones are frequently used, their chlorinated counterparts offer distinct advantages in reactivity and availability.
The critical first step—the α-chlorination of a ketone precursor—directly impacts the overall efficiency, selectivity, and scalability of the thiazole synthesis. The choice of chlorinating agent is therefore a decision of paramount importance, influencing not only the yield but also the reaction's safety profile and substrate compatibility.
This guide provides a comparative analysis of common chlorinating agents used to prepare the α-chloroketone precursors for Hantzsch thiazole synthesis, offering experimental insights and data to inform your selection.
The Central Role of α-Chloroketones in Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds via a well-established mechanism: the nucleophilic sulfur of a thioamide attacks the electrophilic α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[5][6] The efficiency of this entire process hinges on the clean and high-yielding formation of the α-chloroketone intermediate.
Caption: General workflow for thiazole synthesis via the Hantzsch reaction.
Comparative Analysis of Key Chlorinating Agents
The ideal chlorinating agent should be effective, selective, safe, and cost-efficient. Here, we compare three widely used reagents for the α-chlorination of ketones: Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Thionyl Chloride (SOCl₂).
| Feature | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) | Thionyl Chloride (SOCl₂) |
| Reactivity | High, powerful chlorinating agent. | Moderate, generally requires a catalyst or initiator. | Moderate to high, versatile reagent. |
| Mechanism | Typically proceeds via a free-radical or an ionic pathway.[7] | Can proceed via radical or electrophilic pathways. | Primarily electrophilic chlorination of enols/enolates.[8] |
| Selectivity | Can lead to dichlorination or over-reaction if not controlled. | Generally provides good selectivity for monochlorination.[9] | Can be selective but may also chlorinate other functional groups.[10] |
| Conditions | Often performed at low temperatures to control exothermicity.[7] | Mild conditions, often at room temperature.[11] | Can require heating (reflux), often with a catalyst like DMF.[12] |
| Substrate Scope | Broad, but can be harsh on sensitive functional groups. | Excellent for acid-sensitive or complex substrates.[13] | Good for robust substrates; can dehydrate or react with alcohols.[8] |
| Byproducts | HCl and SO₂ (corrosive and toxic gases).[7] | Succinimide (solid, easily filtered). | HCl and SO₂ (corrosive and toxic gases).[12] |
| Safety/Handling | Highly corrosive and moisture-sensitive; requires careful handling. | Stable solid, easier and safer to handle. | Corrosive liquid, reacts violently with water. |
Sulfuryl Chloride (SO₂Cl₂): The Powerhouse
Sulfuryl chloride is a potent and cost-effective chlorinating agent. It readily chlorinates ketones, often without the need for a catalyst.[7]
-
Mechanistic Insight: The reaction can be initiated by light or a radical initiator, proceeding through a radical chain mechanism. Alternatively, under Lewis or Brønsted acid catalysis, it can follow an electrophilic pathway involving the enol or enolate form of the ketone. The choice of conditions dictates the mechanism and can influence selectivity.
-
Experimental Causality: The high reactivity of SO₂Cl₂ necessitates careful temperature control, typically at -20 °C or lower, to prevent runaway reactions and the formation of dichlorinated byproducts.[7] The evolution of HCl and SO₂ gas requires an efficient fume hood and appropriate scrubbing solutions. Despite its hazards, its low cost makes it a common choice for large-scale industrial synthesis.
N-Chlorosuccinimide (NCS): The Precision Tool
NCS is a crystalline solid that is significantly easier and safer to handle than liquid halogenating agents. It is the reagent of choice for substrates containing sensitive functional groups.[9][13]
-
Mechanistic Insight: The α-chlorination of ketones using NCS is often acid-catalyzed. The acid protonates the carbonyl, facilitating enolization. The enol then attacks the electrophilic chlorine of NCS to yield the α-chloroketone and succinimide.
-
Experimental Causality: The reaction is valued for its mildness and selectivity. The primary byproduct, succinimide, is a solid that can often be removed by simple filtration, simplifying the workup procedure significantly. This cleanliness and selectivity make NCS a preferred reagent in complex, multi-step syntheses common in drug development.[11]
Thionyl Chloride (SOCl₂): The Versatile Workhorse
While famously used to convert carboxylic acids to acyl chlorides[14] and alcohols to alkyl chlorides[8], thionyl chloride can also effectively chlorinate the α-position of ketones, particularly under acidic conditions or with enolizable ketones.
-
Mechanistic Insight: SOCl₂ reacts with the enol form of the ketone. The reaction can be catalyzed by protic or Lewis acids. In some cases, it may also be used to generate HCl in situ, which then catalyzes the chlorination.
-
Experimental Causality: Thionyl chloride is a powerful dehydrating agent and can promote side reactions if other sensitive functional groups, like alcohols, are present.[8] Its use often requires elevated temperatures (reflux), and like sulfuryl chloride, it produces gaseous HCl and SO₂ byproducts.[12] It is often considered when a strong, acidic chlorinating agent is required and the substrate is sufficiently robust.
Decision-Making Workflow for Reagent Selection
Choosing the right agent depends on a balance of substrate sensitivity, desired scale, and available safety equipment.
Caption: A workflow to guide the selection of an appropriate chlorinating agent.
Experimental Protocols
The following protocols are self-validating and provide a framework for laboratory execution. All operations involving SO₂Cl₂ and SOCl₂ must be performed in a certified chemical fume hood.
Protocol 1: α-Chlorination of Acetophenone using N-Chlorosuccinimide (NCS)
This protocol is adapted for its mildness and high selectivity, making it suitable for many research lab settings.
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Sulfite solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (5.0 g, 41.6 mmol) and dichloromethane (40 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (6.1 g, 45.8 mmol, 1.1 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to initiate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel. Wash with saturated sodium sulfite solution (2 x 20 mL) to quench any unreacted NCS.
-
Workup - Neutralization: Wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove acetic acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude α-chloroacetophenone can be purified by vacuum distillation or column chromatography to yield the pure product.
Protocol 2: α-Chlorination of 2-Methylcyclohexanone using Sulfuryl Chloride (SO₂Cl₂)
This protocol leverages the high reactivity of SO₂Cl₂ and is suitable for less sensitive, robust substrates. Extreme caution is required.
Materials:
-
2-Methylcyclohexanone
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere setup
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add 2-methylcyclohexanone (5.0 g, 44.6 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add sulfuryl chloride (6.0 g, 44.6 mmol, 1.0 eq) dropwise via a syringe over 20 minutes. Ensure the internal temperature does not rise significantly. A gas outlet should be connected to a scrubbing solution (e.g., NaOH solution).
-
Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for 1 hour. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor by TLC or GC-MS.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice (approx. 50 g) in a beaker to quench the reaction and hydrolyze any remaining SO₂Cl₂.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter and concentrate under reduced pressure. The resulting crude product, 2-chloro-2-methylcyclohexanone, should be purified by vacuum distillation.
Conclusion
The synthesis of thiazoles via the Hantzsch reaction is a powerful tool in chemical and pharmaceutical research. The initial α-chlorination of the ketone starting material is a critical step that dictates the success of the overall synthesis. For substrates requiring mild conditions and high selectivity, N-Chlorosuccinimide is the superior choice due to its ease of handling and clean reaction profile. For large-scale, cost-driven syntheses of robust molecules, Sulfuryl Chloride is a highly effective, albeit hazardous, alternative that demands stringent safety protocols. Thionyl Chloride serves as a useful option for specific applications where its strong acidic nature is tolerated or beneficial. A careful evaluation of the substrate, scale, and safety considerations will enable the researcher to select the optimal chlorinating agent, ensuring an efficient and successful path to the desired thiazole derivatives.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride
Welcome to your essential guide for the safe and compliant disposal of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This document provides a procedural, step-by-step framework for managing this compound, moving beyond mere instruction to explain the critical reasoning behind each recommendation. Our goal is to empower your laboratory with the knowledge to handle this chemical confidently and safely, ensuring the well-being of your team and the integrity of our shared environment.
Understanding the Compound: Hazard Profile and Core Risks
This compound is a heterocyclic organic compound. Its structure, featuring a chlorinated methyl group and a thiazole ring, makes it a valuable reagent in synthetic chemistry. However, these same structural features are the source of its primary hazards. The chloromethyl group, in particular, classifies it as a potential alkylating agent, a class of compounds known for their reactivity and potential to interact with biological molecules. This reactivity underpins the primary health risks associated with this chemical.
The compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Acute Toxicity (Oral) : May be harmful if swallowed.[3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[2]
Understanding these hazards is the first step in preventing exposure. The procedures outlined below are designed to mitigate these risks at every stage of the handling and disposal process.
Personnel Protection: Your First Line of Defense
Before handling this compound in any capacity—from weighing for an experiment to preparing it for disposal—adherence to strict Personal Protective Equipment (PPE) protocols is non-negotiable. The rationale is simple: create an impermeable barrier between you and the chemical.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (ensure no tears or perforations) | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[4][5] |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles, preventing serious eye irritation.[1][5] |
| Lab Coat | Standard, long-sleeved lab coat | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is essential to control airborne dust or vapors, mitigating the risk of respiratory tract irritation.[4][6] |
Experience-Driven Insight: Always inspect your gloves for any signs of degradation or puncture before use.[7] When you are finished with a task, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash your hands thoroughly.[4][8]
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]
Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant waste management system. It prevents accidental mixing of incompatible chemicals and ensures that the waste stream is correctly identified for the disposal facility.
Step 1: Designate a Waste Container.
-
Use a clearly labeled, dedicated container for solid this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail) and have a secure, tight-fitting lid.[9]
-
The label must, at a minimum, include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard pictograms (e.g., exclamation mark for irritant).[9]
-
Step 2: Collect the Waste.
-
Solid Waste: Carefully place any unused or contaminated solid material into the designated hazardous waste container.[9] This includes contaminated items like weigh boats, paper towels, or gloves.
-
Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, labeled hazardous waste container for liquids.[9] The label should also indicate the solvent used. Crucially, do not mix with incompatible waste streams. [9]
Managing Spills: Immediate and Corrective Actions
Accidents happen, but a prepared response can significantly mitigate the risks.
Step 1: Evacuate and Secure the Area.
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab.
Step 2: Don Appropriate PPE.
-
Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.
Step 3: Contain and Clean the Spill.
-
For a small, solid spill, gently sweep the dust to collect it, taking extreme care not to disperse it into the air.[1]
-
Use an inert absorbent material like vermiculite or sand for liquid spills.[10]
-
Place all collected material and cleanup supplies (e.g., absorbent pads, contaminated gloves) into the designated hazardous waste container.[1]
Step 4: Decontaminate the Area.
-
Wipe the spill area with soap and water.[9]
-
Collect all decontamination materials as solid hazardous waste.[9]
Step 5: Final Disposal.
-
Seal the hazardous waste container and prepare it for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service.[9]
The following diagram illustrates the decision-making process for handling and disposing of this chemical.
Caption: Disposal workflow for this compound.
The Final Step: Professional Disposal
The ultimate fate of your hazardous waste is critical. The recommended and most environmentally sound method for disposing of chlorinated organic compounds like this is high-temperature incineration in a facility equipped with an afterburner and a scrubber system.[1]
-
Why Incineration? High temperatures are required to break the stable carbon-chlorine bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride.
-
Why a Scrubber? The hydrogen chloride produced during combustion is an acidic gas. The scrubber system neutralizes this gas, preventing its release into the atmosphere and the formation of acid rain.
Your institution's EHS department will have a contract with a licensed hazardous waste disposal company that operates such facilities.[9] Your responsibility is to ensure the waste is correctly collected, labeled, and stored securely until it can be collected.[9] Always consult your local and regional authorities to ensure full compliance with all regulations.[1]
By adhering to these scientifically grounded procedures, you not only ensure your personal safety but also uphold the highest standards of professional responsibility and environmental care.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 4. pozescaf.com [pozescaf.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
